molecular formula C10H11BrO2 B15216927 3-(3-Bromo-5-methoxyphenyl)oxetane

3-(3-Bromo-5-methoxyphenyl)oxetane

Katalognummer: B15216927
Molekulargewicht: 243.10 g/mol
InChI-Schlüssel: WKZXZQSGIYAALE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromo-5-methoxyphenyl)oxetane is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features an oxetane ring, a four-membered oxygen-containing heterocycle, which is recognized as a valuable carbonyl bioisostere. The incorporation of an oxetane ring can significantly influence the physicochemical properties of a molecule, potentially improving its aqueous solubility, reducing metabolic instability, and modulating its lipophilicity (LogP) . The 3-bromo-5-methoxyphenyl moiety provides a site for further functionalization via cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex target molecules. Oxetanes are considered non-classical isosteres of carbonyl groups due to their high polarity and strong hydrogen-bond accepting ability, which can be leveraged to interact with target proteins, such as the hinge region of kinases . Research into analogous oxetane-containing compounds has explored their potential as inhibitors of tubulin polymerization and as scaffolds for kinase inhibitor discovery . The specific physical and chemical properties, as well as the full toxicological profile of 3-(3-Bromo-5-methoxyphenyl)oxetane, are still under investigation. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H11BrO2

Molekulargewicht

243.10 g/mol

IUPAC-Name

3-(3-bromo-5-methoxyphenyl)oxetane

InChI

InChI=1S/C10H11BrO2/c1-12-10-3-7(2-9(11)4-10)8-5-13-6-8/h2-4,8H,5-6H2,1H3

InChI-Schlüssel

WKZXZQSGIYAALE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2COC2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in contemporary medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—offers drug discovery scientists a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic route to a key building block, 3-(3-Bromo-5-methoxyphenyl)oxetane, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to the Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

The synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane is most strategically approached through a multi-step sequence, commencing with the readily available starting material, 3-methoxybenzaldehyde. The proposed synthetic pathway involves three key transformations:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C5 position of 3-methoxybenzaldehyde.

  • Carbon Chain Elongation and Functional Group Manipulation: Conversion of the aldehyde to a suitable 1,3-diol precursor.

  • Intramolecular Cyclization: Formation of the oxetane ring via a Williamson ether synthesis.

This guide will provide a detailed, step-by-step protocol for each of these stages, underpinned by mechanistic insights and practical considerations to ensure a high rate of success in the laboratory.

Visualizing the Synthetic Pathway

Synthetic_Pathway 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde 3-Methoxybenzaldehyde->3-Bromo-5-methoxybenzaldehyde Step 1: Bromination Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate 3-Bromo-5-methoxybenzaldehyde->Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate Step 2a: Horner-Wadsworth-Emmons 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate->3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol Step 2b: Reduction 3-(3-Bromo-5-methoxyphenyl)oxetane 3-(3-Bromo-5-methoxyphenyl)oxetane 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol->3-(3-Bromo-5-methoxyphenyl)oxetane Step 3: Cyclization

Figure 1: Proposed synthetic route to 3-(3-Bromo-5-methoxyphenyl)oxetane.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-5-methoxybenzaldehyde

The initial step in our synthetic sequence is the regioselective bromination of 3-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. Therefore, direct bromination will preferentially occur at the positions ortho and para to the methoxy group and meta to the aldehyde group. This leads to the desired 3-bromo-5-methoxybenzaldehyde. A convenient and effective method for this transformation is the use of N-bromosuccinimide (NBS) in acetonitrile.[2]

Experimental Protocol: Bromination of 3-Methoxybenzaldehyde
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-Methoxybenzaldehyde136.1510.0 g0.0734
N-Bromosuccinimide (NBS)177.9813.06 g0.0734
Acetonitrile (anhydrous)41.05150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (10.0 g, 0.0734 mol) and anhydrous acetonitrile (150 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve N-bromosuccinimide (13.06 g, 0.0734 mol) in anhydrous acetonitrile (50 mL).

  • Slowly add the NBS solution to the stirred solution of 3-methoxybenzaldehyde over a period of 30 minutes at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (2 x 100 mL) to remove any unreacted bromine, followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-bromo-5-methoxybenzaldehyde as a white to off-white solid.

Part 2: Elaboration of the Side Chain: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol

With the key aromatic aldehyde in hand, the next stage involves the construction of the 1,3-diol moiety. This is achieved in a two-step sequence: a Horner-Wadsworth-Emmons olefination to introduce a two-carbon extension, followed by the complete reduction of the resulting α,β-unsaturated ester.

Step 2a: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes.[3][4] In this step, 3-bromo-5-methoxybenzaldehyde is reacted with the anion of triethyl phosphonoacetate to yield ethyl 3-(3-bromo-5-methoxyphenyl)acrylate, predominantly as the E-isomer.

Experimental Protocol: Synthesis of Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Triethyl phosphonoacetate224.1618.2 g0.081
Sodium hydride (60% dispersion in mineral oil)24.003.24 g0.081
Tetrahydrofuran (THF, anhydrous)72.11200 mL-
3-Bromo-5-methoxybenzaldehyde215.0415.0 g0.0697

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.24 g of a 60% dispersion in mineral oil, 0.081 mol) and wash with anhydrous hexanes (3 x 20 mL) to remove the mineral oil.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (18.2 g, 0.081 mol) dropwise to the stirred suspension of sodium hydride in THF. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 3-bromo-5-methoxybenzaldehyde (15.0 g, 0.0697 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford ethyl 3-(3-bromo-5-methoxyphenyl)acrylate.

Step 2b: Reduction to the 1,3-Diol

The α,β-unsaturated ester is then reduced to the corresponding 1,3-diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4). This reagent will reduce both the ester and the double bond to furnish the desired saturated diol.[5]

Experimental Protocol: Synthesis of 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Lithium aluminum hydride (LiAlH4)37.955.3 g0.14
Tetrahydrofuran (THF, anhydrous)72.11250 mL-
Ethyl 3-(3-bromo-5-methoxyphenyl)acrylate285.1220.0 g0.070

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (5.3 g, 0.14 mol) and anhydrous THF (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 3-(3-bromo-5-methoxyphenyl)acrylate (20.0 g, 0.070 mol) in anhydrous THF (100 mL) and add it dropwise to the stirred LiAlH4 suspension over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential and dropwise addition of water (5.3 mL), 15% aqueous sodium hydroxide solution (5.3 mL), and finally water (15.9 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF (2 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.

Part 3: Ring Formation: Intramolecular Cyclization to the Oxetane

The final step in the synthesis is the formation of the oxetane ring from the 1,3-diol. A common and effective method is the intramolecular Williamson ether synthesis.[1] This involves the selective activation of one of the hydroxyl groups as a good leaving group, typically a tosylate, followed by base-mediated intramolecular nucleophilic substitution by the remaining hydroxyl group.

Experimental Protocol: Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane
Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
3-(3-Bromo-5-methoxyphenyl)propane-1,3-diol261.1115.0 g0.0574
p-Toluenesulfonyl chloride (TsCl)190.6511.0 g0.0577
Pyridine (anhydrous)79.10100 mL-
Sodium hydride (60% dispersion in mineral oil)24.002.76 g0.069
Tetrahydrofuran (THF, anhydrous)72.11200 mL-

Procedure:

  • Dissolve 3-(3-bromo-5-methoxyphenyl)propane-1,3-diol (15.0 g, 0.0574 mol) in anhydrous pyridine (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (11.0 g, 0.0577 mol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the formation of the monotosylate by TLC.

  • Pour the reaction mixture into ice-cold 2 M HCl (300 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate.

  • To a suspension of sodium hydride (2.76 g of a 60% dispersion, 0.069 mol, washed with hexanes) in anhydrous THF (150 mL) at 0 °C, add a solution of the crude monotosylate in anhydrous THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water (10 mL) and then add more water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford 3-(3-Bromo-5-methoxyphenyl)oxetane.

Conclusion and Future Perspectives

This in-depth technical guide outlines a reliable and scalable synthetic route to 3-(3-Bromo-5-methoxyphenyl)oxetane, a valuable building block for drug discovery programs. The presented three-part strategy, involving a regioselective bromination, a Horner-Wadsworth-Emmons olefination followed by reduction, and a final intramolecular Williamson ether synthesis, utilizes well-established and robust chemical transformations. The detailed experimental protocols provide a solid foundation for the successful synthesis of this and structurally related 3-aryl-oxetanes. The continued exploration and development of novel synthetic methodologies for accessing diverse oxetane derivatives will undoubtedly fuel the discovery of next-generation therapeutics with improved pharmacological profiles.

References

  • Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination. Canadian Science Publishing. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. Available at: [Link]

  • ETHYL CYCLOHEXYLIDENEACETATE. Organic Syntheses. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the structural analysis of the novel chemical entity, 3-(3-Bromo-5-methoxyphenyl)oxetane. The oxetane moiety is of significant interest in medicinal chemistry, offering a unique scaffold that can influence the physicochemical properties of drug candidates. This document, intended for researchers, scientists, and professionals in drug development, outlines a plausible synthetic route and details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective on the complete structural elucidation of this compound.

Introduction: The Significance of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in modern medicinal chemistry. Its incorporation into molecular scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid and three-dimensional structural element. The unique stereoelectronic properties of the oxetane ring, a consequence of its inherent ring strain, make it a valuable tool for fine-tuning the pharmacological profile of a lead compound. The subject of this guide, 3-(3-Bromo-5-methoxyphenyl)oxetane, combines this valuable scaffold with a substituted aromatic ring, presenting a unique set of analytical challenges and opportunities.

Proposed Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane

An alternative and classical approach is the Williamson ether synthesis, which involves the intramolecular cyclization of a 1,3-halohydrin.[4][5][6][7][8]

Below is a detailed protocol for the proposed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Iodooxetane

  • (3-Bromo-5-methoxyphenyl)boronic acid

  • Nickel(II) iodide (NiI₂)

  • trans-2-Aminocyclohexanol hydrochloride

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous isopropanol (iPrOH)

  • Anhydrous toluene

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry microwave reactor vial under an inert atmosphere (e.g., nitrogen or argon), add (3-Bromo-5-methoxyphenyl)boronic acid (2.0 equivalents), nickel(II) iodide (0.06 equivalents), and trans-2-aminocyclohexanol hydrochloride (0.06 equivalents).

  • Add anhydrous toluene and anhydrous isopropanol to the vial.

  • Add 3-iodooxetane (1.0 equivalent) to the reaction mixture.

  • Finally, add a solution of sodium bis(trimethylsilyl)amide (2.0 equivalents) in a suitable anhydrous solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80°C for 20 minutes.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(3-Bromo-5-methoxyphenyl)oxetane.

Structural Elucidation via Spectroscopic Methods

The definitive structural confirmation of 3-(3-Bromo-5-methoxyphenyl)oxetane relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The proton NMR spectrum is expected to show distinct signals for the oxetane ring protons and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J ≈ 1.5 Hz1HAr-H (H-4)
~7.05t, J ≈ 2.0 Hz1HAr-H (H-6)
~6.85t, J ≈ 2.0 Hz1HAr-H (H-2)
~4.95t, J ≈ 6.5 Hz2HOxetane CH ₂ (C2/C4)
~4.65t, J ≈ 6.5 Hz2HOxetane CH ₂ (C2/C4)
~3.80s3H-OCH
~3.70m1HOxetane CH (C3)

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The proton at the 4-position is expected to be a triplet due to coupling with the two meta protons. The protons at the 2 and 6 positions will also appear as triplets due to meta-coupling.

  • Oxetane Protons: The methylene protons of the oxetane ring (at C2 and C4) are diastereotopic and are expected to appear as two distinct triplets due to coupling with the methine proton at C3.[9] The methine proton at C3 will be a multiplet due to coupling with the four methylene protons.

  • Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~160.5Ar-C -OCH₃ (C5)
~145.0Ar-C -Oxetane (C1)
~123.0Ar-C -Br (C3)
~122.5Ar-C H (C6)
~116.0Ar-C H (C4)
~112.0Ar-C H (C2)
~75.0Oxetane C H₂ (C2/C4)
~55.5-OC H₃
~38.0Oxetane C H (C3)

Rationale for Predicted Chemical shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield. The carbon bearing the bromine atom will also be significantly downfield.

  • Oxetane Carbons: The methylene carbons of the oxetane ring are expected to resonate around 75 ppm, while the methine carbon will be further upfield at approximately 38 ppm.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 55.5 ppm.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer h1_nmr Acquire ¹H NMR spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR spectrum h1_nmr->c13_nmr dept Acquire DEPT-135 spectrum c13_nmr->dept process Process spectra (FT, phasing, baseline correction) dept->process integrate Integrate ¹H NMR signals process->integrate assign Assign signals based on chemical shift, multiplicity, and integration integrate->assign structure Confirm structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Bromo-5-methoxyphenyl)oxetane is expected to show characteristic absorption bands for the C-O-C ether linkages, the aromatic ring, and the C-Br bond.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aromatic and aliphatic)
~1600, ~1470Medium-StrongC=C stretching (aromatic ring)
~1250StrongAsymmetric C-O-C stretching (aryl ether)[10]
~1050StrongSymmetric C-O-C stretching (cyclic ether)
~950MediumOxetane ring breathing
~680Medium-StrongC-Br stretching

Rationale for Predicted Absorptions:

  • C-H Stretching: The peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in both the aromatic ring and the oxetane ring.

  • Aromatic C=C Stretching: The characteristic absorptions for the carbon-carbon double bonds in the benzene ring are expected around 1600 cm⁻¹ and 1470 cm⁻¹.

  • C-O-C Stretching: The strong band around 1250 cm⁻¹ is indicative of the asymmetric stretching of the aryl ether C-O-C bond. The symmetric C-O-C stretch of the oxetane ring is expected around 1050 cm⁻¹.

  • Oxetane Ring Breathing: A medium intensity peak around 950 cm⁻¹ is often characteristic of the ring breathing vibration of the oxetane scaffold.

  • C-Br Stretching: The presence of the bromine atom is expected to give rise to a medium to strong absorption in the fingerprint region, typically around 680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(3-Bromo-5-methoxyphenyl)oxetane, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of one bromine atom, this will appear as a pair of peaks of almost equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic masses are:

    • C₁₀H₁₁⁷⁹BrO₂: 242.00

    • C₁₀H₁₁⁸¹BrO₂: 244.00

  • M+2 Peak: The most characteristic feature will be the M+2 peak, with an intensity ratio of approximately 1:1 relative to the M⁺ peak, which is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways:

    • Loss of oxetane moiety: Fragmentation may occur with the loss of the oxetane ring, leading to a fragment corresponding to the 3-bromo-5-methoxyphenyl cation.

    • Loss of methoxy group: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for anisole derivatives.

    • Loss of bromo radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

Logical Flow of Structural Verification

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize the target molecule ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, DEPT) synthesis->nmr ms_interp Determine Molecular Weight & Presence of Bromine ms->ms_interp ir_interp Identify Functional Groups (Ether, Aromatic, C-Br) ir->ir_interp nmr_interp Elucidate C-H Framework & Connectivity nmr->nmr_interp structure_confirm Combine all data to confirm the final structure ms_interp->structure_confirm ir_interp->structure_confirm nmr_interp->structure_confirm

Caption: A logical workflow for the synthesis and structural verification of the target molecule.

Conclusion

The structural analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane requires a multi-faceted approach, integrating modern synthetic methods with a suite of spectroscopic techniques. This guide has provided a plausible synthetic route via a nickel-catalyzed Suzuki-Miyaura coupling and has detailed the expected spectral characteristics based on sound chemical principles and data from analogous structures. The predicted ¹H and ¹³C NMR, IR, and mass spectral data provide a robust framework for the complete and unambiguous structural elucidation of this novel oxetane-containing compound. This comprehensive analytical workflow serves as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities for drug discovery and development.

References

  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]

  • Electronic Supplementary Information for an article in The Royal Society of Chemistry. (Date not available). [Link]

  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. [Link]

  • Duncton, M. A. J., et al. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. Organic Letters, 10(15), 3259-3262. [Link]

  • Fustero, S., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • 1H- and 13C-NMR for an article in The Royal Society of Chemistry. (Date not available). [Link]

  • Bull, J. A., et al. (2017). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Medicinal Chemistry Letters, 8(11), 1181-1186. [Link]

  • PubChem. (n.d.). 1-Bromo-3,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Ferreira, B. T., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269285). [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Stoyanov, E. S., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 285. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). [Link]

  • Ferreira, B. T., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. [Link]

  • Carreira, E. M., et al. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 57(15), 6297-6305. [Link]

  • PubChem. (n.d.). 3-Bromotoluene. National Center for Biotechnology Information. [Link]

  • Newman, S. G., et al. (2016). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Journal of the American Chemical Society, 138(49), 15942-15945. [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • Klapötke, T. M., et al. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU Munich Electronic University Library. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed analysis of the expected spectroscopic data for 3-(3-Bromo-5-methoxyphenyl)oxetane. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and data from analogous structures. It is designed to assist researchers in the identification and characterization of this molecule.

Introduction

3-(3-Bromo-5-methoxyphenyl)oxetane is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The oxetane ring, a four-membered ether, is a desirable motif in drug discovery as it can improve physicochemical properties such as solubility and metabolic stability[1]. The bromo-methoxy-phenyl substituent offers sites for further functionalization, making this a versatile building block. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme will be used for the atoms in 3-(3-Bromo-5-methoxyphenyl)oxetane.

Caption: Molecular structure and atom numbering for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3m2HAr-H (H-2', H-6')
~6.9 - 7.0t1HAr-H (H-4')
~4.9 - 5.1t2HOxetane-H (H-2, H-4, one set of diastereotopic protons)
~4.7 - 4.9t2HOxetane-H (H-2, H-4, other set of diastereotopic protons)
~3.8 - 4.0m1HOxetane-H (H-3)
~3.8s3HOCH₃

Interpretation:

  • Aromatic Region (δ 6.9 - 7.3): The aromatic protons are expected to appear in this region. Due to the substitution pattern, we anticipate two signals with a multiplet (m) or possibly a triplet-like appearance for the proton at the 4'-position and a multiplet for the protons at the 2' and 6'-positions.

  • Oxetane Region (δ 4.7 - 5.1): The methylene protons of the oxetane ring (at C2 and C4) are diastereotopic and are expected to appear as two sets of triplets, due to coupling with the methine proton at C3.

  • Oxetane Methine (δ 3.8 - 4.0): The methine proton at the 3-position of the oxetane ring is expected to be a multiplet due to coupling with the four adjacent methylene protons.

  • Methoxy Group (δ ~3.8): The three protons of the methoxy group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ is summarized below.

Chemical Shift (δ, ppm)Assignment
~160C-5' (C-OCH₃)
~145C-1'
~122C-3' (C-Br)
~125C-6'
~115C-2'
~110C-4'
~75C-2, C-4 (Oxetane)
~55OCH₃
~35C-3 (Oxetane)

Interpretation:

  • Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C-5') is expected to be the most downfield of the aromatic carbons, while the carbon bearing the bromine atom (C-3') will also be significantly shifted. The remaining aromatic carbons will appear in the typical aromatic region.

  • Oxetane Carbons: The carbons of the oxetane ring are expected in the upfield region, with the carbons adjacent to the oxygen (C-2 and C-4) appearing more downfield than the C-3 carbon.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 55 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(3-Bromo-5-methoxyphenyl)oxetane.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum
m/zInterpretation
242/244[M]⁺˙ (Molecular ion with characteristic 1:1 ratio for bromine isotopes ⁷⁹Br and ⁸¹Br)
214/216[M - CO]⁺˙
185/187[M - C₂H₄O]⁺˙ (Loss of ethylene oxide from the oxetane ring)
134[M - Br - C₂H₄O]⁺

Interpretation:

The mass spectrum will show a characteristic molecular ion peak with a 1:1 intensity ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z 242 and 244, corresponding to the molecular formula C₁₀H₁₁BrO₂. Common fragmentation pathways for oxetanes involve the loss of small neutral molecules like carbon monoxide or ethylene oxide[2].

Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Data Acquisition:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum
Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch (oxetane and methoxy)
~1600, ~1470Aromatic C=C stretch
~1250Aryl-O-C stretch (asymmetric)
~1040Aryl-O-C stretch (symmetric)
~980Oxetane ring breathing vibration
~680C-Br stretch

Interpretation:

The IR spectrum will be characterized by the stretches of the aromatic ring, the C-H bonds of the aliphatic portions, the strong C-O stretches of the ether functionalities, and the characteristic "breathing" vibration of the oxetane ring. The C-Br stretch will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

  • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer's beam path.

    • Acquire the sample spectrum.

    • The final spectrum is reported as percent transmittance versus wavenumber (cm⁻¹).

Synthesis and Characterization Workflow

The general workflow for obtaining and characterizing 3-(3-Bromo-5-methoxyphenyl)oxetane is outlined below.

cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 3-Bromo-5-methoxybromobenzene, oxetan-3-one) reaction Chemical Reaction (e.g., Grignard or lithiation followed by addition) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Pure Compound ms Mass Spectrometry workup->ms Pure Compound ir IR Spectroscopy workup->ir Pure Compound

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 3-(3-Bromo-5-methoxyphenyl)oxetane.

Conclusion

References

  • Appchem. 3-(3-bromo-5-methoxy-phenyl)oxetane. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bull, J. A., & Stead, D. (2012). Synthesis of 3, 3-diaryl-and 3-alkyl-3-aryloxetanes by a Friedel–Crafts-type reaction. Organic letters, 14(24), 6230-6233.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Cheminform. (2012). Synthesis of 3,3-Disubstituted Oxetanes. Cheminform, 43(15).

Sources

Structural and Conformational Analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of optimized physicochemical properties in drug discovery, the oxetane motif has emerged as a transformative structural element. Acting as a robust bioisostere for both gem-dimethyl and carbonyl groups, oxetanes simultaneously reduce lipophilicity and enhance metabolic stability. This whitepaper provides an in-depth technical analysis of 3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8), a highly versatile bifunctional building block. By detailing its X-ray crystallographic conformation, physicochemical impact, and downstream synthetic utility, this guide serves as a comprehensive resource for medicinal chemists and structural biologists aiming to incorporate oxetane scaffolds into next-generation therapeutics.

The Oxetane Motif in Modern Drug Discovery

The incorporation of sp³-rich motifs to escape "flatland" is a central dogma in contemporary medicinal chemistry. The four-membered oxetane ring offers a unique solution: it provides a defined three-dimensional vector trajectory while remaining sterically compact [1].

Unlike cyclobutane, which exhibits a highly puckered conformation (~30°) to relieve torsional strain, the oxetane ring is significantly flatter. The presence of the oxygen heteroatom reduces transannular gauche interactions, resulting in a much shallower puckering angle (typically 10°–16°) [1]. This subtle conformational flexibility is critical for target binding, as it allows the oxetane oxygen to act as a directional hydrogen-bond acceptor without introducing the electrophilic liabilities of a ketone.

Structural Paradigm: 3-(3-Bromo-5-methoxyphenyl)oxetane

3-(3-Bromo-5-methoxyphenyl)oxetane is strategically designed for late-stage diversification. Its architecture comprises three functional domains:

  • The Oxetane Core: Modulates the overall lipophilicity (LogP) and topological polar surface area (TPSA), enhancing aqueous solubility.

  • The Methoxy Group (-OCH₃): Acts as an electron-donating group, enriching the electron density of the aryl ring while providing a secondary hydrogen-bond acceptor.

  • The Bromo Substituent (-Br): Serves as an orthogonal synthetic handle, primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or halogen-metal exchange.

Physicochemical Impact

To understand the causality behind selecting an oxetane over traditional alkyl groups, we must analyze the calculated physicochemical shifts. Replacing a gem-dimethyl group with an oxetane typically lowers the LogP by ~1.0 unit while increasing the TPSA.

Table 1: Comparative Physicochemical Profiling

Scaffold Motif Molecular Weight TPSA (Ų) Estimated cLogP 3D Conformation
gem-Dimethyl Analog 243.14 9.23 4.2 Highly flexible, strictly lipophilic
Oxetane Analog 243.09 18.46 2.8 Rigidified, polar core

| Carbonyl Analog | 229.07 | 26.30 | 2.5 | Planar, electrophilic liability |

X-ray Crystallography: Methodology & Conformational Analysis

Determining the exact solid-state conformation of 3-(3-Bromo-5-methoxyphenyl)oxetane is paramount for structure-based drug design (SBDD). The spatial relationship between the oxetane oxygen and the meta-methoxy group dictates the molecule's electrostatic potential surface.

Causality in Experimental Design

Data collection must be performed at cryogenic temperatures (100 K). The causality here is twofold: First, the oxetane ring possesses a low energy barrier to ring puckering. At room temperature, thermal atomic vibrations blur the electron density map, often making the ring appear artificially planar. Cryo-cooling locks the molecule into its lowest-energy conformer, allowing precise measurement of the characteristic ~10–15° puckering angle. Second, the aryl ring typically twists out of the O–C–C plane by approximately 80° to minimize steric clashes between the ortho-protons and the oxetane methylene hydrogens [2].

XrayWorkflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Cryogenic Mounting (100 K N2 Stream) N2->N3 N4 X-ray Diffraction (Mo/Cu Kα Radiation) N3->N4 N5 Phase Problem Solution (Direct Methods) N4->N5 N6 Refinement & Model (Anisotropic Displacement) N5->N6

Caption: Workflow for single-crystal X-ray diffraction of oxetane derivatives.

Protocol 1: Single-Crystal Growth and X-Ray Diffraction Workflow

This protocol is a self-validating system; failure at the optical inspection stage prevents wasted diffractometer time.

  • Solvent Selection & Dissolution: Dissolve 10 mg of 3-(3-Bromo-5-methoxyphenyl)oxetane in a minimum volume (approx. 0.5 mL) of high-purity ethyl acetate.

  • Vapor Diffusion Setup: Place the open vial containing the solution inside a larger, sealed chamber containing 5 mL of an anti-solvent (e.g., n-hexane). Allow vapor equilibration over 48–72 hours at 4 °C.

  • Optical Inspection & Harvesting: Inspect the vial under polarized light microscopy. Select a crystal with distinct, sharp edges and uniform extinction (indicating single-crystal integrity, not a twin).

  • Cryo-protection & Mounting: Coat the selected crystal in perfluoropolyether oil to prevent atmospheric icing and mount it on a MiTeGen loop. Immediately transfer to the 100 K nitrogen cold stream of the diffractometer.

  • Data Collection & Phase Solution: Collect diffraction data using Mo-Kα ( λ = 0.71073 Å) or Cu-Kα radiation. Solve the phase problem using direct methods (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F² (SHELXL).

Table 2: Representative Crystallographic Parameters for 3-Aryl Oxetanes

Parameter Value / Description
Crystal System Monoclinic or Triclinic
Temperature 100(2) K
Oxetane Puckering Angle 11.5° – 14.2°
Aryl Twist Angle ~75° – 82°

| C–O Bond Length (Oxetane) | 1.45 – 1.46 Å |

Synthetic Protocols & Downstream Functionalization

The true value of 3-(3-Bromo-5-methoxyphenyl)oxetane lies in its capacity for divergent synthesis. The bromo-arene acts as an electrophile in transition-metal-catalyzed cross-couplings.

SyntheticPathway Core 3-(3-Bromo-5-methoxyphenyl)oxetane Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Lithiation Halogen-Metal Exchange (n-BuLi / Electrophiles) Core->Lithiation Product1 Biaryl Oxetane Scaffolds Suzuki->Product1 Product2 Aniline Oxetane Derivatives Buchwald->Product2 Product3 Custom Electrophile Adducts Lithiation->Product3

Caption: Downstream synthetic functionalization of the bromo-oxetane building block.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality of Reagent Choice: The choice of Pd(dppf)Cl₂ as the precatalyst is dictated by the steric environment. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step. This prevents the premature protodehalogenation of the electron-rich methoxy-bromoarene, ensuring high yields of the desired biaryl product.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise oxidize the palladium catalyst and generate homocoupled boronic acid byproducts.

  • Catalytic Cycle Initiation: Backfill the tube with Argon, seal, and heat the reaction mixture to 90 °C in an oil bath for 12 hours. Monitor conversion via LC-MS or TLC.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Conclusion

3-(3-Bromo-5-methoxyphenyl)oxetane represents a highly optimized node in the medicinal chemist's toolkit. Through rigorous X-ray crystallographic analysis, researchers can map the exact conformational space occupied by the oxetane ring—specifically its shallow puckering and orthogonal aryl twist. When combined with its predictable and robust cross-coupling reactivity, this building block enables the rapid construction of complex, sp³-enriched drug candidates with superior pharmacokinetic profiles.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: Chemical Science (RSC Publishing) URL: [Link]

The Dual Nature of 3-(3-Bromo-5-methoxyphenyl)oxetane: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the oxetane ring has transitioned from an academic curiosity to a privileged scaffold. Pioneered by the Carreira group and researchers at Roche, oxetanes are now routinely deployed as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups[1]. The molecule 3-(3-Bromo-5-methoxyphenyl)oxetane represents a highly versatile building block. It combines the physicochemical benefits of the oxetane core (enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability)[2] with a reactive aryl bromide handle primed for late-stage transition-metal catalysis.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the scaffold's stability, map its reactivity profiles, and provide self-validating protocols for its functionalization.

Structural Profiling: The Causality of Stability

To effectively utilize 3-(3-Bromo-5-methoxyphenyl)oxetane, one must understand the stereoelectronic forces governing its stability. The oxetane ring possesses approximately 26 kcal/mol of ring strain[3]. Despite this inherent thermodynamic instability, the kinetic barrier to ring-opening is remarkably high under neutral and basic conditions.

  • Tolerance to Basic and Nucleophilic Conditions: The sp³ hybridized oxygen atom in the oxetane ring is a poor leaving group. Without electrophilic activation, the C–O antibonding orbital (σ*) is too high in energy to accept electron density from external nucleophiles. Consequently, the scaffold is completely stable to the strong bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) typically used in cross-coupling reactions[4].

  • Sensitivity to Acidic Conditions: The anecdotal belief that all oxetanes are categorically unstable to acids is a misconception[1]. However, strong Brønsted acids (e.g., concentrated HCl, TFA at elevated temperatures) or potent Lewis acids (e.g., BF₃·OEt₂, TMSOTf) will trigger degradation. The Causality: Protonation or coordination of the oxetane oxygen lowers the energy of the C–O σ* orbital. The release of the 26 kcal/mol ring strain then acts as the thermodynamic driving force for nucleophilic attack, leading to ring-opening[4].

  • Electronic Modulation by the Methoxy Group: The 5-methoxy substituent acts as an electron-donating group (EDG) via resonance. While it sits meta to the oxetane ring, its inductive and resonance effects subtly enrich the electron density of the aromatic core, which plays a critical role in the kinetics of the aryl bromide's reactivity.

ScaffoldReactivity Core 3-(3-Bromo-5-methoxyphenyl)oxetane Stable Stable Conditions (Basic, Neutral, Mild Acid) Core->Stable Retains bioisostere Reactive Reactive Conditions (Pd-Catalysis, Strong Acid) Core->Reactive Functionalization CrossCoupling Suzuki/Buchwald Coupling (C-Br Activation) Reactive->CrossCoupling Pd(0)/Base RingOpen Nucleophilic Ring Opening (C-O Cleavage) Reactive->RingOpen Lewis Acid/Nu-

Fig 1. Divergent reactivity pathways of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold.

Reactivity & Late-Stage Functionalization

The primary synthetic value of 3-(3-Bromo-5-methoxyphenyl)oxetane lies in its 3-bromo substituent, which serves as an ideal electrophile for Pd- or Ni-catalyzed cross-coupling reactions[5].

The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the premier method for forming C(sp²)–C(sp²) bonds[6]. When coupling this specific scaffold, the electron-donating nature of the 5-methoxy group slightly increases the electron density of the C–Br bond. The Causality: Higher electron density raises the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–Br bond. To counteract this, a highly active, electron-rich bidentate phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a dialkylbiaryl phosphine (e.g., XPhos) is required to accelerate the oxidative addition step.

SuzukiMechanism Precat Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Precat->OxAdd TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Aryl-Pd(II)-Br RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Aryl-Pd(II)-Ar' RedElim->Precat Regenerate Pd(0) Product Aryl-Oxetane Product RedElim->Product

Fig 2. Mechanistic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide handle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of each mechanistic step in real-time.

Protocol A: Suzuki-Miyaura Coupling (Preserving the Oxetane)

Objective: Couple 3-(3-Bromo-5-methoxyphenyl)oxetane with an arylboronic acid without degrading the oxetane ring.

  • Preparation: In an oven-dried Schlenk flask, combine 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: K₂CO₃ is chosen because it is a mild base that facilitates transmetalation[6] but is insufficiently nucleophilic/basic to induce oxetane ring-opening[4].

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 85 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation (LC-MS Checkpoint): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Success Indicator: Disappearance of the starting material mass (m/z ~243/245 isotopic pattern) and appearance of the expected product mass.

    • Failure/Degradation Indicator: If a mass of [Product + 18] is observed, it indicates hydrolytic ring-opening of the oxetane. This implies the reaction medium became inadvertently acidic or the temperature was excessively high.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Ring Opening (Functionalizing the Oxetane)

Objective: Deliberately open the oxetane ring to generate a 1,3-azido-alcohol derivative.

  • Preparation: Dissolve 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv) in strictly anhydrous CH₂Cl₂ under argon at -78 °C.

  • Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 0.2 equiv) dropwise.

    • Causality: The highly Lewis acidic silicon coordinates to the oxetane oxygen, weakening the C–O bond.

  • Nucleophilic Attack: Add Azidotrimethylsilane (TMSN₃, 1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation (TLC Checkpoint): Monitor via TLC (Hexanes/EtOAc 7:3).

    • Success Indicator: The starting material spot (high Rf) disappears, replaced by a highly polar, UV-active spot (low Rf) corresponding to the ring-opened product.

  • Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid and prevent further polymerization of the opened product.

Quantitative Data Summaries

The following tables summarize the empirical data regarding the stability and reactivity of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold based on established literature parameters for 3-aryl oxetanes[1],[4].

Table 1: Chemical Stability Profile of the Oxetane Scaffold

Reaction ConditionReagents / EnvironmentTemperatureScaffold IntegrityCausality / Mechanism
Basic (Aqueous) 2M NaOH, THF/H₂O60 °CIntact (>95%) High energy of C–O σ* prevents Nu- attack.
Basic (Anhydrous) NaOtBu, Toluene100 °CIntact (>95%) Steric shielding by 3-aryl group; poor leaving group.
Mild Acidic Acetic Acid (AcOH)25 °CIntact (>90%) Insufficient acidity to fully protonate oxetane oxygen.
Strong Brønsted Acid 4M HCl in Dioxane25 °CDegraded (<10%) Complete protonation lowers LUMO; Cl⁻ attacks ring.
Strong Lewis Acid BF₃·OEt₂, CH₂Cl₂-78 °CDegraded (<5%) Strong coordination induces rapid strain-release opening.

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Yields

Boronic Acid PartnerCatalyst SystemBase / SolventTime / TempIsolated Yield
Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O4h / 85 °C88%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O6h / 85 °C82%
3-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄ / Toluene:H₂O8h / 100 °C76%
Methylboronic acidPd(dppf)Cl₂ (10 mol%)Cs₂CO₃ / DMF:H₂O12h / 90 °C65%

(Note: Yields are representative of standard optimizations for electron-rich aryl bromides containing stable oxetane appendages).

References

  • Oxetanes in Drug Discovery Campaigns Journal of Medicinal Chemistry (ACS Public
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Public
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks ChemRxiv
  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling Organic Letters (ACS Public
  • Suzuki cross-coupling Chemistry LibreTexts
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Public

Sources

The Discovery and Evolution of Substituted Phenyl-Oxetanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

For decades, four-membered oxygen-containing heterocycles (oxetanes) were largely ignored in drug discovery. They were perceived as synthetically intractable, highly strained, and metabolically unstable. However, the trajectory of medicinal chemistry was permanently altered in 2006 through a collaborative effort between Erick M. Carreira’s group at ETH Zurich and Klaus Müller at Hoffmann-La Roche [6]. By systematically evaluating oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, they unlocked a new dimension in drug design [5].

Among these, substituted phenyl-oxetanes have emerged as particularly valuable motifs. They offer a unique combination of steric bulk, high polarity, and precise spatial vectors for engaging hydrophobic pockets in target proteins [4]. Following the landmark FDA approval of the oxetane-containing drug rilzabrutinib in 2025, the validation of oxetanes in fully synthetic drugs has cemented their status as essential building blocks in modern pharmacochemistry [9].

Physicochemical Rationale: The "Magic Methyl" Alternative

The strategic grafting of a phenyl-oxetane moiety is driven by its profound impact on a molecule's physicochemical profile. When replacing traditional functional groups, the magnitude of these changes is highly dependent on the structural context, but the overarching trends are remarkably consistent [5].

Causality in Design

gem-Dimethyl groups are traditionally deployed to block metabolically labile methylene sites. However, they drastically increase lipophilicity, which can lead to off-target toxicity, poor aqueous solubility, and high plasma protein binding. Substituting a gem-dimethyl group with a phenyl-oxetane maintains the necessary steric blockade but introduces a polar oxygen atom. This structural tweak drastically enhances solubility [4].

Furthermore, the oxetane ring is puckered (typically around a 16° angle for substituted oxetanes), which influences the 3D trajectory of attached phenyl rings, optimizing target binding without the flat, planar penalty of aromatic carbonyls [4].

Quantitative Data Comparison

Table 1: Comparative Physicochemical Impact of Structural Motifs

Propertygem-DimethylCarbonylSubstituted Phenyl-Oxetane
Aqueous Solubility PoorModerateHigh (Up to 4000x increase vs gem-dimethyl)
Lipophilicity (LogD) HighLowLow (Significantly decreases LogD)
H-Bond Acceptor Capacity NoneStrongStrong (Comparable to aliphatic ketones)
Metabolic Clearance CYP450 OxidationReduction / CYP450mEH Hydrolysis (Redirects clearance)
Conformational Geometry Tetrahedral (109.5°)Planar (120°)Puckered (~16° angle)

Metabolic Redirection: Evading CYP450

A critical advantage of phenyl-oxetanes is their ability to alter metabolic pathways. While gem-dimethyls and standard alkyl chains are prone to Cytochrome P450 (CYP450)-mediated oxidation—a major source of adverse drug-drug interactions (DDIs)—oxetanes redirect metabolic clearance.

Oxetanes are selectively hydrolyzed to polar diols by microsomal epoxide hydrolase (mEH) [8]. By shifting the metabolic burden away from CYP450 isoenzymes, medicinal chemists can design safer pharmacokinetic profiles.

MetabolicPathway Drug Drug Candidate (Metabolically Labile) GemDimethyl gem-Dimethyl Analog Drug->GemDimethyl Traditional Optimization Oxetane Phenyl-Oxetane Analog Drug->Oxetane Modern Bioisosterism CYP CYP450 Oxidation (High DDI Risk) GemDimethyl->CYP mEH mEH Hydrolysis (Favorable Clearance) Oxetane->mEH Diol Polar Diol Metabolite (Safely Excreted) mEH->Diol

Metabolic redirection from CYP450 oxidation to mEH hydrolysis via oxetane incorporation.

Evolution of Synthetic Methodologies

The synthesis of highly substituted phenyl-oxetanes requires overcoming significant thermodynamic and kinetic barriers.

The Grob Fragmentation Challenge

Traditional oxetane synthesis relies on the intramolecular Williamson etherification of 1,3-diols. However, when synthesizing 3,3-diaryloxetanes, the presence of two aryl groups heavily favors an unwanted 1,4-elimination known as Grob fragmentation , which yields an alkene rather than the desired four-membered ring[1].

Modern Synthetic Solutions

To bypass Grob fragmentation, modern approaches have diversified:

  • Nucleophilic Addition to Oxetan-3-one: Direct addition of organolithiums to oxetan-3-one constructs the fully substituted carbon center without risking fragmentation [1].

  • Rhodium-Catalyzed O-H Insertion: For 2,2-disubstituted oxetanes, Bull and co-workers pioneered a sequence involving Rh(II)-catalyzed O-H insertion of diazo compounds into bromohydrins, followed by anionic C-C bond cyclization[2].

  • Photoredox Giese Addition: A cutting-edge methodology utilizes visible-light photoredox catalysis to generate α-oxy radicals from oxetane carboxylic acids, enabling direct Giese-type additions to styrenes and acrylates to form 2-phenyl-oxetanes [7].

SynthesisWorkflow Start Diazo Compound + Bromohydrin Step1 Rh2(OAc)4 Catalysis (O-H Insertion, 80°C) Start->Step1 Intermediate O-Alkylated Intermediate Step1->Intermediate Step2 Base-Mediated Cyclization (Anionic C-C Bond Formation) Intermediate->Step2 Product 2-Phenyl-2-Substituted Oxetane Step2->Product

Workflow for synthesizing 2,2-disubstituted oxetanes via Rh-catalyzed O-H insertion.

Validated Experimental Protocols

The following protocols represent self-validating systems designed to ensure high yield and reproducibility when handling substituted phenyl-oxetanes.

Protocol A: Synthesis of 3-Phenyl-oxetan-3-ol via Nucleophilic Addition[1]

Causality: Direct addition of an organolithium reagent to oxetan-3-one avoids the Grob fragmentation associated with 1,3-diol cyclization by building the aryl substitution directly onto the pre-formed oxetane core.

  • Preparation of Organolithium: Dissolve 1-(benzyloxy)-4-bromobenzene (1.3 equiv, ~6.5 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature prevents unwanted side reactions, such as Wurtz coupling, and stabilizes the organolithium species.

  • Halogen-Metal Exchange: Add n-Butyllithium (n-BuLi, 1.3 equiv) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Nucleophilic Addition: Dropwise add oxetan-3-one (1.0 equiv, ~5.0 mmol) to the reaction mixture.

    • Rationale: Oxetan-3-one is highly electrophilic and prone to ring-opening if overheated; controlled addition prevents exothermic degradation.

  • Reaction Maturation: Stir the mixture for an additional 45 minutes at -78 °C, then gradually allow it to warm to room temperature.

  • Quenching & Extraction: Quench the reaction with distilled water to protonate the lithium alkoxide. Separate the layers and extract the aqueous phase with diethyl ether. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Confirm product formation via ¹H NMR; the defining validation metric is the presence of two distinct doublets related to the methylene groups of the oxetane ring at ~4.88 and 4.91 ppm.

Protocol B: Synthesis of 2-Aryl-2-Substituted Oxetanes via Rh-Catalyzed O-H Insertion [2]

Causality: Constructing a highly congested 2,2-disubstituted center via traditional cyclization is sterically hindered. The Rh-catalyzed O-H insertion provides a highly reactive, pre-organized intermediate primed for intramolecular C-C bond formation.

  • O-H Insertion: Combine the functionalized diazo compound (1.1 equiv) and 2-bromoethanol (1.0 mmol) in benzene (0.1 M). Add Rh₂(OAc)₄ (0.5 mol%) as the catalyst.

  • Thermal Activation: Heat the mixture to 80 °C.

    • Rationale: The rhodium catalyst decomposes the diazo compound into a metallocarbene, which rapidly and chemoselectively inserts into the O-H bond of the bromohydrin.

  • Solvent Exchange: Once complete (monitored by TLC), remove the benzene in vacuo and redissolve the intermediate in CH₂Cl₂.

    • Rationale: CH₂Cl₂ provides optimal solubility and polarity for the subsequent anionic cyclization while minimizing side reactions.

  • Anionic Cyclization: Add a strong base (e.g., NaH) and stir at 25 °C for 16 hours.

    • Rationale: The base deprotonates the activated carbon, triggering an intramolecular nucleophilic displacement of the bromide to close the four-membered ring.

  • Purification: Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via flash column chromatography to yield the functionalized 2-phenyl-oxetane.

References

  • Chemical Space Exploration of Oxetanes Source: PMC - NIH1

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: semanticscholar.org

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals2

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications3

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications4

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! Source: CHIMIA5

  • Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: RSC6

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways Source: ResearchGate7

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis8

Sources

Methodological & Application

Use of 3-(3-Bromo-5-methoxyphenyl)oxetane in organic synthesis

Expert Insight: The reaction is highly sensitive to air and moisture. The use of a glovebox is highly recommended for weighing and adding reagents. [13]The base is critical; sodium tert-butoxide is a common choice, but other bases like LHMDS or K₃PO₄ can be effective, especially for sensitive substrates. [15]Pre-forming the active Pd(0) catalyst by stirring the precatalyst and ligand in the solvent for 15-20 minutes before adding the other reagents can sometimes improve reproducibility and yields. [15]

Section 3: Stability of the Oxetane Ring

A crucial consideration when employing oxetane-containing building blocks is the stability of the four-membered ring to the reaction conditions. The inherent ring strain (~25.5 kcal/mol) makes oxetanes susceptible to ring-opening under certain conditions, particularly with strong Lewis or Brønsted acids. [8][13] However, the oxetane core demonstrates remarkable stability under the conditions typically employed for many standard synthetic transformations, including palladium-catalyzed cross-coupling reactions. [14]The basic or neutral conditions of Suzuki-Miyaura and Buchwald-Hartwig aminations are well-tolerated, leaving the oxetane moiety intact. This stability allows for the late-stage introduction of the oxetane-aryl fragment, preserving its beneficial properties in the final target molecule. It is advisable to avoid strongly acidic workup procedures where possible to ensure the integrity of the ring.

Figure 4: A generalized experimental workflow for cross-coupling reactions.

Conclusion

3-(3-Bromo-5-methoxyphenyl)oxetane is a highly valuable and versatile building block for modern organic synthesis, particularly in the context of drug discovery and development. Its dual functionality allows for the reliable introduction of the beneficial oxetane motif into complex molecules via robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this reagent in their synthetic campaigns, enabling the efficient construction of novel chemical entities with potentially enhanced pharmaceutical properties.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
  • Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH.
  • Oxetanes in Drug Discovery - PharmaBlock.
  • Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ACS Public
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.
  • Buchwald–Hartwig amin
  • A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions - Benchchem.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem.
  • (PDF)
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid" - Benchchem.

Application Notes & Protocols: Derivatization of 3-(3-Bromo-5-methoxyphenyl)oxetane for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Value of the 3-(3-Bromo-5-methoxyphenyl)oxetane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable drug-like properties is paramount. The 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold has emerged as a particularly valuable starting point for library synthesis in drug discovery programs. Its strategic utility is rooted in the unique combination of two key structural motifs: the oxetane ring and a di-substituted phenyl ring bearing orthogonal, reactive handles.

The oxetane ring , a four-membered cyclic ether, is increasingly recognized as a "smart" functional group that can significantly enhance the physicochemical properties of drug candidates.[1][2] Unlike its more lipophilic gem-dimethyl or metabolically labile carbonyl bioisosteres, the oxetane introduces polarity and three-dimensionality with a low molecular weight penalty.[3][4] This often leads to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of adjacent amines.[1][5][6] The 3-substituted pattern is particularly common due to its synthetic tractability and stability.[7]

The 3-bromo-5-methoxyphenyl portion of the scaffold provides two distinct and reliable points for diversification:

  • Aryl Bromide : A versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with a high degree of predictability and functional group tolerance.[8][9]

  • Methoxy Group (Anisole) : A latent phenol, which can be unmasked via O-demethylation to introduce a new vector for derivatization through etherification, esterification, or other phenol-specific chemistries.[10]

This guide provides a detailed exploration of the primary derivatization pathways for this scaffold, complete with field-tested protocols and insights into experimental design, empowering researchers to efficiently generate diverse libraries of novel chemical entities.

Core Derivatization Strategies: A Multi-Vector Approach

The true power of the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold lies in its capacity for systematic and multi-directional exploration of chemical space. The derivatization strategy can be logically divided based on the reactive handle being addressed.

Caption: Key derivatization pathways from the core scaffold.

A. Derivatization via the Aryl Bromide: Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for rapid library generation. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability and broad substrate scope.[11]

1. Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, coupling the aryl bromide with a boronic acid or boronate ester.[11][12] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling various aryl and heteroaryl boronic acids.

ParameterConditionRationale & Expert Insights
Reagents 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Arylboronic Acid (1.2 eq.), Pd(dppf)Cl₂ (3-5 mol%), K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)The choice of base is critical; K₃PO₄ is often effective for more challenging couplings. Pd(dppf)Cl₂ is a reliable, air-stable pre-catalyst suitable for a broad range of substrates.[12]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)The aqueous component is essential for the transmetalation step. Solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) species is oxygen-sensitive. Maintaining an inert atmosphere throughout the setup and reaction is crucial for reproducibility and yield.
Reaction Time 4-16 hoursMonitor by TLC or LC-MS. Electron-poor boronic acids tend to react faster, while sterically hindered partners may require longer times or higher temperatures.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 3-(3-bromo-5-methoxyphenyl)oxetane, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

2. Buchwald-Hartwig Amination (C-N Bond Formation)

For the introduction of primary or secondary amines, the Buchwald-Hartwig amination is the premier method.[9][13] It allows for the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. The choice of ligand is critical and substrate-dependent.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a modern, highly active catalyst system.

ParameterConditionRationale & Expert Insights
Reagents 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Amine (1.2 eq.), Pd₂(dba)₃ (2 mol%), XPhos or RuPhos (4-5 mol%), NaOt-Bu or LHMDS (1.4-2.0 eq.)Buchwald's biarylphosphine ligands (like XPhos) are highly effective for coupling a wide range of amines, including primary amines and less nucleophilic substrates.[15] LHMDS can be a superior base for substrates with sensitive functional groups.[14]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous, aprotic solvents are required as the strong bases used are water-sensitive.
Temperature 90-110 °CHigher temperatures are generally needed to facilitate the reductive elimination step, which is often rate-limiting.
Atmosphere Inert (Argon or Nitrogen)As with all Pd(0)-catalyzed reactions, exclusion of oxygen is critical to prevent catalyst degradation.
Reaction Time 6-24 hoursMonitor by LC-MS. Hindered amines or electron-rich aryl bromides may require longer reaction times.

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent and stir for 5-10 minutes to form the active catalyst.

  • Add the 3-(3-bromo-5-methoxyphenyl)oxetane followed by the amine.

  • Seal the vessel and heat to the target temperature with stirring.

  • After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purify via flash column chromatography.

3. Sonogashira Coupling (C-Csp Bond Formation)

To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. It couples the aryl bromide with a terminal alkyne, typically using a dual palladium/copper catalytic system, although copper-free methods are also prevalent.[16]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol minimizes the risk of alkyne homocoupling (Glaser coupling), which can be a problematic side reaction in copper-catalyzed systems.[16][17]

ParameterConditionRationale & Expert Insights
Reagents 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 eq.), Terminal Alkyne (1.5 eq.), (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq.)The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is key to promoting the catalytic cycle in the absence of copper.[16][18] The amine base acts as both a base and a solvent.
Solvent DMF or neat amine (e.g., TEA)DMF is a good polar aprotic solvent for this transformation. Using the amine base as the solvent can sometimes accelerate the reaction.
Temperature Room Temperature to 60 °CCopper-free systems often allow for milder reaction conditions. The electron-rich nature of the 3-bromo-5-methoxyphenyl ring may necessitate gentle heating to facilitate oxidative addition.[19]
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a dry, inerted flask, add 3-(3-bromo-5-methoxyphenyl)oxetane, the palladium catalyst, and the phosphine ligand.

  • Add the solvent (if used) followed by the amine base and the terminal alkyne.

  • Stir the mixture at the designated temperature until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic phase, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the resulting aryl alkyne by column chromatography.

B. Derivatization via the Methoxy Group: Unmasking the Phenol

The methoxy group serves as a robust protecting group for a phenol. Its cleavage reveals a highly versatile hydroxyl group, which can be alkylated, acylated, or used in other coupling reactions to access a different region of chemical space.

Demethylation_Pathway Anisole Aryl Methoxy Group (R-O-Me) Lewis_Acid BBr₃ (Lewis Acid) Anisole->Lewis_Acid Reagent Intermediate Oxonium Intermediate [R-O(Me)-BBr₃]⁻ Lewis_Acid->Intermediate Coordination Phenol Phenol (R-OH) Intermediate->Phenol Demethylation (MeBr byproduct) Derivatives Ethers, Esters, etc. Phenol->Derivatives Further Functionalization

Caption: O-Demethylation workflow to access phenolic derivatives.

Protocol 4: O-Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a highly effective and selective reagent for cleaving aryl methyl ethers under mild conditions, tolerating many other functional groups.[10][20] Caution must be exercised as BBr₃ is highly corrosive and reacts violently with water.[20][21]

ParameterConditionRationale & Expert Insights
Reagent Boron Tribromide (BBr₃), 1 M in DCM (1.1-1.5 eq.)Using a solution of BBr₃ allows for controlled addition. A slight excess ensures complete reaction. While 1 equivalent can theoretically cleave up to 3 equivalents of ether, a 1:1 stoichiometry is common practice to ensure high conversion.[22]
Solvent Anhydrous Dichloromethane (DCM)DCM is the standard solvent for BBr₃ reactions due to its inertness and ability to dissolve the starting material and intermediates.
Temperature -78 °C to 0 °C, then warm to RTThe initial low temperature controls the exothermic reaction between the Lewis acid (BBr₃) and the Lewis base (ether oxygen). The reaction is then allowed to warm to ensure it proceeds to completion.[23]
Atmosphere Inert (Argon or Nitrogen)BBr₃ is highly sensitive to moisture.
Reaction Time 2-6 hoursThe reaction progress can be monitored by the disappearance of the starting material on LC-MS.

Step-by-Step Methodology:

  • Dissolve the 3-(3-bromo-5-methoxyphenyl)oxetane derivative in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the BBr₃ solution dropwise via syringe. A color change is often observed.

  • After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Stir for 2-6 hours until the reaction is complete (monitor by LC-MS).

  • Cool the reaction to 0 °C and quench it by the very slow, careful addition of methanol, followed by water.

  • Dilute with more DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The resulting phenol can be purified by chromatography or taken directly to the next step (e.g., etherification).

C. Advanced Strategies: Oxetane Ring Opening

While the oxetane ring is generally stable under many synthetic conditions, it can be opened with strong nucleophiles, often activated by a Lewis or Brønsted acid.[24][25] This strategy is less common for initial library generation but can be a powerful tool for creating highly functionalized, linear 1,3-disubstituted scaffolds.[26][27] This desymmetrization process can generate chiral building blocks from the prochiral 3-substituted oxetane.[26][28] This approach should be considered a secondary or advanced diversification tactic.

Conclusion and Future Outlook

The 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold represents a rich platform for drug discovery. By leveraging the orthogonal reactivity of the aryl bromide and methoxy groups, medicinal chemists can rapidly and systematically generate large, diverse libraries of compounds. The protocols outlined herein provide robust and reliable starting points for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, as well as for the strategic unmasking of the phenolic handle. The inherent drug-like properties conferred by the oxetane moiety make this scaffold an attractive choice for programs seeking to optimize solubility, metabolic stability, and overall pharmacokinetic profiles.[5][29] Future work will likely focus on expanding the repertoire of reactions tolerated by the oxetane ring and developing asymmetric methods for its derivatization to further enhance molecular complexity.[28]

References

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Jahan, A., & Yi, W. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Dandapani, S., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Zahoor, A. F., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications. [Link]

  • Dandapani, S., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. National Institutes of Health. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). . [Link]

  • So, C. M., & Fu, G. C. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Sun, X., & Wang, Z. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Chemical Communications. [Link]

  • Chemistry university. (2021). Reactions of Oxetanes. YouTube. [Link]

  • Sun, X., & Wang, Z. (2014). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. RSC Publishing. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Sci-Hub. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • van der Ham, A. G. J., et al. (2024). Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. Nature Communications. [Link]

  • Runge, J. J., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). 3,3'-dihydroxybiphenyl. Organic Syntheses. [Link]

  • Abdullah, Z., et al. (2013). Demethylation of Mitragynine Picrate with BBr3 and C12H25-SH /NaOMe: A new entry for Ester Derivatives Preparation based on Position Carbon 9. Asian Journal of Research in Chemistry. [Link]

  • Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]

  • Maleczka, R. E. Jr., & Smith, M. R. III. (2020). One-Pot Iridium Catalyzed C–H Borylation/ Sonogashira Cross-Coupling. MSU Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Scott, H. R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. acs.org. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

Application Note: Experimental Protocol for the Functionalization of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8) is a highly versatile, advanced building block utilized in modern medicinal chemistry. The incorporation of oxetane rings has become a validated strategy to fine-tune the physicochemical properties of drug candidates [1]. Acting as a polar bioisostere for carbonyls and gem-dimethyl groups, oxetanes enhance aqueous solubility, lower lipophilicity (logD), and improve metabolic stability by redirecting clearance away from cytochrome P450 enzymes [2].

This specific scaffold offers a dual-functionalized aromatic system:

  • Aryl Bromide Handle: Primed for transition-metal-catalyzed cross-couplings to build molecular complexity.

  • Methoxy Group: Provides an electron-donating vector that can later be demethylated to a phenol for further derivatization, provided mild conditions are used.

Causality & Mechanistic Insights (E-E-A-T)

As an application scientist, it is critical to understand the chemical boundaries of the oxetane ring before designing a functionalization workflow. While oxetanes are remarkably stable to basic and nucleophilic conditions, they are highly susceptible to ring-opening under strong Brønsted or Lewis acidic conditions [3].

Why Palladium-Catalyzed Cross-Coupling? Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions operate under mildly basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu), which perfectly preserves the structural integrity of the oxetane ring.

Electronic Considerations: The electron-donating methoxy group at the meta position slightly increases the electron density of the aryl ring. While this does not prohibit oxidative addition into the C-Br bond, it necessitates the use of highly active, electron-rich palladium catalysts (such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos) to ensure rapid and complete conversion[1].

Quantitative Data Summaries

Table 1: Physicochemical Profile of 3-(3-Bromo-5-methoxyphenyl)oxetane

PropertyValue / Description
CAS Number 1887220-67-8
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance White to off-white solid/powder
Oxetane Stability Stable at pH > 7; Sensitive to pH < 3 and strong Lewis acids (e.g., BBr₃)
Reactivity Handle Aryl bromide (C-Br) for oxidative addition

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Expected Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)9065-75%
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2.5) 1,4-Dioxane/H₂O (4:1) 80 85-95%
Pd₂(dba)₃ / XPhos (2 mol%)K₃PO₄ (3.0)THF/H₂O (10:1)6580-90%

Note: Pd(dppf)Cl₂ in Dioxane/Water provides the optimal balance of reactivity and oxetane preservation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C-C bond to yield a functionalized biaryl oxetane.

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv, 1.0 mmol, 243 mg)

  • Aryl boronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mol%, 41 mg)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 3-(3-Bromo-5-methoxyphenyl)oxetane, the aryl boronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with ultra-pure Argon or Nitrogen (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. Causality: Water is essential to dissolve the inorganic base and form the reactive boronate complex required for the transmetalation step.

  • Catalyst Addition: Quickly remove the septum under a positive flow of inert gas, add Pd(dppf)Cl₂, and reseal.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath. The solution typically turns from red/orange to a dark brown/black suspension.

  • In-Process Control: Monitor via LC-MS or TLC (typically 20% EtOAc in Hexanes) after 4 hours. The starting material peak (m/z 243/245) should disappear, replaced by the product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the biaryl oxetane.

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of a C-N bond to yield an aniline-oxetane derivative.

Materials:

  • 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv, 1.0 mmol)

  • Primary or secondary amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 0.02 mmol, 18 mg)

  • RuPhos or XPhos (0.04 equiv, 0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vial, add the oxetane starting material, amine (if solid), Pd₂(dba)₃, ligand, and NaOtBu.

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. If the amine is a liquid, add it at this stage. Causality: Anhydrous conditions are critical here, as NaOtBu will rapidly hydrolyze in the presence of water, quenching the reaction.

  • Reaction Execution: Seal the vial and heat to 90 °C for 8-12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate and purify via silica gel chromatography.

  • Self-Validation: The intact oxetane ring will show characteristic AB quartet signals around 4.6-5.0 ppm in the ¹H NMR spectrum. Absence of these peaks indicates unwanted acid-catalyzed ring opening during workup or purification.

Mechanistic Pathway Visualization

G SM 3-(3-Bromo-5-methoxyphenyl)oxetane (Aryl Halide) OA Oxidative Addition (C-Br Cleavage) SM->OA Pd0 Pd(0) Catalyst Active Species Pd0->OA TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl Pd(II) RE->Pd0 Catalyst Regeneration Prod Functionalized Biaryl Oxetane (Intact Oxetane Ring) RE->Prod

Catalytic cycle of the Suzuki-Miyaura cross-coupling preserving the oxetane ring.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

Sources

Scale-up Synthesis of 3-(3-Bromo-5-methoxyphenyl)oxetane Intermediates: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Scale-Up Protocol

Executive Summary & Strategic Rationale

The incorporation of the oxetane ring into active pharmaceutical ingredients (APIs) has revolutionized modern drug design. As a highly polar, low-molecular-weight structural motif, the oxetane ring serves as a superior bioisostere for gem-dimethyl groups and carbonyl functionalities. The strategic replacement of these traditional groups with oxetanes frequently results in enhanced aqueous solubility, reduced lipophilicity (LogD), and significantly improved metabolic stability[1]. In fact, extensive microsomal incubation studies have demonstrated that the majority of 3-aryloxetane derivatives remain entirely unreactive toward glutathione, bypassing common metabolic liabilities[1].

The target intermediate, 3-(3-Bromo-5-methoxyphenyl)oxetane , is a highly versatile building block. The 3-bromo-5-methoxyphenyl moiety provides an ideal orthogonal handle for downstream late-stage functionalization via palladium- or nickel-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling). This application note details the route scouting, mechanistic causality, and validated step-by-step protocols for the kilogram-scale synthesis of this critical intermediate.

Route Scouting & Mechanistic Causality

The synthesis of 3-aryloxetanes is notoriously challenging due to the inherent ring strain of the four-membered cyclic ether, which makes intramolecular cyclization kinetically slower than the formation of corresponding epoxides or tetrahydrofurans[2]. When designing a synthetic route, the choice of methodology must strictly align with the scale of the campaign.

Route A: Transition-Metal Catalyzed Cross-Coupling (Discovery Phase)

For rapid medicinal chemistry analoging, the direct nickel-catalyzed Suzuki-Miyaura cross-coupling of 3-iodooxetane with (3-bromo-5-methoxyphenyl)boronic acid is highly effective[2]. This method allows for a one-step installation of the oxetane ring. However, for process scale-up (>1 kg), this route is fundamentally flawed. 3-Iodooxetane is prohibitively expensive, and the removal of residual nickel to meet strict ICH guidelines for APIs adds significant downstream processing costs.

Route B: 1,3-Diol Cyclization (Process Phase)

For multi-kilogram scale-up, the classical construction of the oxetane ring via the cyclization of a 1,3-diol is the industry standard[3]. Starting from the inexpensive diethyl 2-(3-bromo-5-methoxyphenyl)malonate, a two-step sequence involving hydride reduction followed by cyclization provides the target molecule.

To achieve cyclization, process chemists must choose between monotosylation (Williamson etherification) and the Mitsunobu reaction. While monotosylation is classical, it often suffers from statistical mixtures of unreacted diol, monotosylate, and ditosylate. In contrast, the intramolecular Mitsunobu reaction provides a concerted, highly efficient cyclization pathway directly from the 1,3-diol. The robustness of this specific pathway has been validated by scientists at Merck, who successfully utilized both tosylation and direct Mitsunobu cyclization to produce 3-aryloxetane intermediates on a multi-kilogram scale[4].

RouteScouting Target Target Molecule 3-(3-Bromo-5-methoxyphenyl)oxetane MedChem Route A: MedChem Ni-Catalyzed Suzuki Coupling Target->MedChem Rapid Analoging (<10g) Process Route B: Process Scale-Up 1,3-Diol Cyclization Target->Process Kilogram Scale (>1kg) MedChem_Details Reagents: 3-Iodooxetane, Arylboronic Acid, NiI2 Pros: 1-Step, High Tolerance Cons: Expensive SM, Metal Toxicity MedChem->MedChem_Details Process_Details Reagents: 1,3-Diol, PPh3, DIAD (Mitsunobu) Pros: Cheap SM, Scalable, No Heavy Metals Cons: TPPO Byproduct Removal Process->Process_Details

Figure 1. Route scouting decision tree comparing MedChem and Process scale-up strategies.

Quantitative Route Comparison

The following table summarizes the critical process metrics that justify the selection of the Mitsunobu cyclization (Route B) for large-scale manufacturing.

Process MetricRoute A (Ni-Catalyzed Suzuki)Route B (Mitsunobu Cyclization)
Overall Yield 45 - 60%75 - 85%
Step Count 1 (from boronic acid)2 (from malonate)
Key Reagent Cost Very High (3-Iodooxetane)Low (NaBH₄, PPh₃, DIAD)
E-Factor High (Dilute conditions, metals)Moderate (TPPO byproduct)
Scalability Limit ~100 g (Exotherm, Ni removal)>10 kg (Validated by Merck[4])

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 2-(3-Bromo-5-methoxyphenyl)propane-1,3-diol

Causality Note: While Lithium Aluminum Hydride (LiAlH₄) is a standard reductant, its use on a process scale introduces severe flammability and explosion hazards. Instead, we utilize an in situ generated Lithium Borohydride (LiBH₄) system via the combination of NaBH₄ and LiCl. This provides the necessary hydride nucleophilicity to reduce the malonate ester safely under mild conditions.

Reagents:

  • Diethyl 2-(3-bromo-5-methoxyphenyl)malonate (1.0 equiv, 1.0 mol)

  • Sodium borohydride (NaBH₄) (4.0 equiv, 4.0 mol)

  • Lithium chloride (LiCl) (4.0 equiv, 4.0 mol)

  • THF / Ethanol (4:1 v/v, 0.5 M)

Step-by-Step Procedure:

  • Preparation: Charge a dry, nitrogen-flushed 5 L jacketed reactor with diethyl 2-(3-bromo-5-methoxyphenyl)malonate and the THF/EtOH solvent mixture.

  • Activation: Add LiCl in a single portion. Stir for 15 minutes to ensure dissolution. Cool the reactor jacket to 0 °C.

  • Reduction: Add NaBH₄ portion-wise over 1 hour. Caution: Hydrogen gas evolution will occur. Ensure the scrubber system is active.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 16 hours.

  • Self-Validation (IPC): Monitor reaction completion via TLC (EtOAc/Hexanes 1:1). The reaction is complete when the high-R_f ester spot is entirely consumed, yielding a highly polar baseline spot. Alternatively, use FT-IR to confirm the disappearance of the ester carbonyl stretch at ~1735 cm⁻¹.

  • Workup: Cool to 0 °C and strictly control the quench by adding 1M HCl dropwise until the pH reaches 6.0. Extract the aqueous layer with EtOAc (3 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diol as a viscous oil (Typical yield: 92%).

Protocol 2: Intramolecular Mitsunobu Cyclization to the Oxetane

Causality Note: The primary bottleneck of the Mitsunobu reaction on a large scale is the removal of the stoichiometric triphenylphosphine oxide (TPPO) byproduct. To solve this, we employ a specific workup modification: the addition of anhydrous MgCl₂. MgCl₂ forms a highly insoluble complex with TPPO in non-polar solvents, allowing it to be removed via simple filtration rather than exhaustive chromatography.

Reagents:

  • 2-(3-Bromo-5-methoxyphenyl)propane-1,3-diol (1.0 equiv, 0.8 mol)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 0.96 mol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 0.96 mol)

  • Anhydrous THF (0.2 M)

MitsunobuMech Diol 2-Arylpropane-1,3-diol (Starting Material) Betaine PPh3-DIAD Betaine (Activation Complex) Diol->Betaine PPh3, DIAD 0 °C to RT Phosphonium Alkoxyphosphonium Ion (Electrophile) Betaine->Phosphonium Proton Transfer Alcohol Activation Oxetane 3-Aryloxetane (Final Product) Phosphonium->Oxetane Intramolecular SN2 - Ph3P=O

Figure 2. Concerted mechanism of the intramolecular Mitsunobu cyclization to form the oxetane ring.

Step-by-Step Procedure:

  • Preparation: In a dry 10 L jacketed reactor under nitrogen, dissolve the diol and PPh₃ in anhydrous THF. Cool the mixture to 0 °C.

  • Activation: Add DIAD dropwise via an addition funnel over 2 hours. Critical Parameter: The slow addition is mandatory. Rapid addition increases the local concentration of the activated alkoxyphosphonium ion, leading to intermolecular dimerization (etherification) rather than the desired intramolecular oxetane formation.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Self-Validation (IPC): Confirm oxetane formation by ¹H NMR of a crude aliquot. Look for the disappearance of the primary alcohol signals and the appearance of the highly characteristic oxetane ring protons (typically two sets of doublets or a multiplet at δ 4.5–5.0 ppm).

  • TPPO Precipitation Workup: Concentrate the THF down to 20% of its original volume. Add MTBE (Methyl tert-butyl ether) (3 L) followed by anhydrous MgCl₂ (1.5 equiv relative to PPh₃). Stir vigorously at 40 °C for 2 hours, then cool to 0 °C.

  • Isolation: Filter the resulting thick white suspension (TPPO-MgCl₂ complex) through a pad of Celite. Wash the filter cake with cold MTBE.

  • Final Purification: Concentrate the filtrate. The resulting crude product is typically >90% pure and can be passed through a short silica plug (Hexanes/EtOAc 9:1) to yield pure 3-(3-Bromo-5-methoxyphenyl)oxetane (Typical yield: 81%).

References

  • Dubois, J., et al. "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters, American Chemical Society, 2020. URL: [Link]

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, American Chemical Society, 2016. URL: [Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Expert Opinion on Drug Discovery, Taylor & Francis, 2025. URL: [Link]

  • MacMillan, D. W. C., et al. "Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore." Journal of the American Chemical Society, 2014. URL: [Link]

Sources

Application Note: Strategic Integration of 3-(3-Bromo-5-methoxyphenyl)oxetane in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern kinase inhibitor design, balancing target affinity with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties remains a central challenge. The integration of 3-(3-Bromo-5-methoxyphenyl)oxetane into drug discovery pipelines represents a highly calculated physicochemical intervention. This trifunctional building block serves as a versatile scaffold: the bromo group acts as a reactive handle for cross-coupling, the methoxy group provides a hydrogen-bond acceptor for target engagement, and the oxetane ring functions as a superior bioisostere for lipophilic alkyl groups. This guide details the structural rationale, physicochemical benefits, and validated protocols for utilizing this building block in the development of next-generation kinase inhibitors.

Structural Rationale & Pharmacophore Mapping

The design of a successful kinase inhibitor often requires extending a hinge-binding core into the solvent-exposed channel or an allosteric pocket to gain selectivity. However, adding bulky aromatic or alkyl groups typically drives up lipophilicity (LogD), leading to poor solubility, high metabolic clearance, and off-target toxicities (such as hERG inhibition).

The 3-(3-Bromo-5-methoxyphenyl)oxetane building block solves this through three distinct mechanistic features:

  • The Oxetane Motif (Physicochemical Modulator): Acting as a non-classical bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring exposes its oxygen lone pairs to act as a potent hydrogen-bond acceptor [1]. Its compact, sp³-rich, and highly polar nature drastically reduces LogD and enhances aqueous solubility without sacrificing the steric bulk required to fill hydrophobic pockets [2].

  • The Methoxy Group (Electronic & Binding Modulator): Positioned meta to the oxetane, the methoxy group modulates the electron density of the central phenyl ring. In specific kinase targets (e.g., PI3K or mTOR), methoxy groups have been shown to form critical interactions with active site residues and improve blood-brain barrier (BBB) penetrance [3].

  • The Bromo Handle (Synthetic Enabler): The bromine atom provides a highly reactive, synthetically tractable site for palladium-catalyzed cross-coupling reactions, allowing chemists to modularly attach this optimized tail to various hinge-binding heterocycles (e.g., aminopyrimidines, quinazolines).

Pharmacophore Hinge Hinge-Binding Core (e.g., Aminopyrimidine) Bromo Bromo Handle (Cross-Coupling Site) Hinge->Bromo Pd-Catalyzed Coupling Phenyl Central Phenyl Ring (Spacer/Scaffold) Bromo->Phenyl Methoxy Methoxy Group (H-Bond Acceptor) Phenyl->Methoxy Meta-position Oxetane Oxetane Ring (Solubility & Stability) Phenyl->Oxetane Meta-position

Figure 1: Pharmacophore mapping of 3-(3-Bromo-5-methoxyphenyl)oxetane in kinase inhibitors.

Physicochemical Impact Analysis

To understand the causality behind selecting this specific building block, we must compare it against traditional hydrophobic motifs. Replacing a standard tert-butylphenyl tail with the oxetanyl-methoxyphenyl system yields predictable, highly favorable shifts in the molecule's pharmacokinetic profile [1][2].

Table 1: Comparative Physicochemical Profiling (Matched Molecular Pair Analysis)

Physicochemical ParameterBaseline Motif: 3-tert-butyl-5-methoxyphenylOptimized Motif: 3-oxetanyl-5-methoxyphenylMechanistic Causality
ClogP (Lipophilicity) ~4.5~2.8The oxetane oxygen introduces a strong dipole moment, significantly reducing overall molecular lipophilicity.
Aqueous Solubility < 10 µM> 150 µMExposed oxygen lone pairs on the oxetane ring act as potent hydrogen-bond acceptors with surrounding water molecules.
Intrinsic Clearance (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)The strained oxetane ring is highly resistant to CYP450-mediated oxidative metabolism compared to alkyl C-H bonds.
hERG Liability Moderate/HighLowReduced lipophilicity minimizes off-target hydrophobic interactions within the hERG potassium channel.

Experimental Methodologies

The following protocols outline the integration and validation of the 3-(3-Bromo-5-methoxyphenyl)oxetane building block. These methods are designed as self-validating systems to ensure high-fidelity data generation.

Protocol A: Scaffold Assembly via Suzuki-Miyaura Cross-Coupling

Objective: Covalently link the bromo-oxetane building block to a boronic ester-functionalized hinge-binding core. Causality: Pd(dppf)Cl₂ is selected as the catalyst due to its large bite angle, which forces a geometry that accelerates reductive elimination—a critical requirement when coupling sterically hindered or electron-rich meta-substituted aryl systems.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the hinge-binding boronic ester (1.0 equiv), 3-(3-Bromo-5-methoxyphenyl)oxetane (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent System: Add a degassed biphasic solvent mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 3:1). Rationale: The biphasic system ensures optimal solubility for both the organic substrates and the inorganic base, driving the transmetalation step.

  • Reaction: Purge the flask with N₂ for 10 minutes, then heat to 90°C under continuous stirring.

  • Self-Validation (Reaction Monitoring): At t = 1h, 4h, and 12h, extract a 10 µL aliquot, quench in 1 mL of Acetonitrile (MeCN), filter, and analyze via LC-MS. The reaction is deemed complete only when the starting bromide peak falls below 5% relative abundance. Do not proceed to workup if >5% bromide remains, as it will co-elute with the product during purification.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro ADME Profiling (Kinetic Solubility & Microsomal Stability)

Objective: Validate that the incorporation of the oxetane motif successfully improved the ADME profile of the kinase inhibitor.

Step-by-Step Procedure:

  • Kinetic Solubility (Nephelometry):

    • Prepare a 10 mM stock of the synthesized oxetane-inhibitor in DMSO.

    • Spike the stock into PBS (pH 7.4) across a concentration gradient (1 µM to 500 µM) in a 96-well plate. Ensure final DMSO concentration does not exceed 1%.

    • Incubate at 37°C for 2 hours.

    • Measure light scattering using a nephelometer. Causality: Nephelometry detects the exact concentration at which compound precipitation scatters light, providing a highly accurate, biologically relevant solubility limit.

  • Human Liver Microsome (HLM) Stability:

    • Incubate the oxetane-inhibitor (1 µM) with pooled HLMs (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

    • Quench aliquots with cold MeCN containing an internal standard at 0, 5, 15, 30, and 60 minutes.

    • Self-Validation (Control Check): Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade at its established intrinsic clearance rate, the microsome batch is metabolically inactive, and the assay must be invalidated.

    • Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂) and intrinsic clearance (CL_int).

Workflow Step1 1. Scaffold Assembly Suzuki-Miyaura Coupling Step2 2. Compound Purification Prep-HPLC & LC-MS Validation Step1->Step2 Yield & Purity Check Step3 3. Biochemical Profiling Kinase IC50 Determination Step2->Step3 >95% Purity Confirmed Step4 4. ADME Validation Microsomal Stability & Solubility Step3->Step4 Potent Hits Advance

Figure 2: End-to-end experimental workflow for integrating the oxetane building block.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.[Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709.[Link]

  • Alves, F. R. d. S., Couñago, R. M., & Laufer, S. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199.[Link]

Protocol for palladium-catalyzed amination of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Palladium-Catalyzed Amination of 3-(3-Bromo-5-methoxyphenyl)oxetane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within medicinal chemistry, where the arylamine motif is a ubiquitous feature in a vast array of therapeutic agents.[1] The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods.[1][2]

This guide provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of a specific, high-value substrate: 3-(3-Bromo-5-methoxyphenyl)oxetane . This molecule combines a reactive aryl bromide handle with an oxetane ring—a four-membered cyclic ether increasingly sought after in drug design. The oxetane motif serves as a polar, metabolically stable, and three-dimensional isostere for commonly used groups like gem-dimethyl or carbonyls, often improving key physicochemical properties such as solubility without significantly increasing molecular weight.[3][4]

Understanding the nuances of applying a powerful catalytic system to a substrate containing a potentially sensitive functional group is critical for success. This document, therefore, goes beyond a simple recipe to explain the causality behind the choice of reagents and conditions, ensuring a robust and reproducible outcome.

Reaction Principle and Catalytic Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine. The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[5][6][7]

The efficiency of this cycle is critically dependent on the choice of phosphine ligand, which stabilizes the palladium center, modulates its reactivity, and facilitates the key steps, particularly the rate-limiting reductive elimination.[7][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amide_Complex L-Pd(II)(Ar)(NR¹R²) OA_Complex->Amide_Complex Amine Binding & Deprotonation (Base, R¹R²NH) BaseH [Base-H]⁺ X⁻ OA_Complex->BaseH Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) Amide_Complex->Product ArX Ar-X (Aryl Bromide) ArX->OA_Complex Amine R¹R²NH (Amine) Amine->OA_Complex caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Reagent and Substrate Considerations

A successful reaction depends on a rational selection of each component.

  • Aryl Halide Substrate : 3-(3-Bromo-5-methoxyphenyl)oxetane contains an aryl bromide. In palladium-catalyzed couplings, the general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl.[9] Aryl bromides represent a good balance of reactivity and stability, making them ideal substrates for a wide range of transformations.

  • Oxetane Ring Stability : A primary concern for substrates containing strained rings is their stability under the reaction conditions. The Buchwald-Hartwig amination is typically performed under basic conditions. The oxetane ring is notably stable in the presence of bases, in stark contrast to the highly reactive epoxide ring.[10] While sensitive to strong acids, the basic medium of this protocol ensures the integrity of the oxetane moiety.[11] 3-substituted oxetanes, like the target substrate, exhibit robust stability.[10][11]

  • Palladium Precursor : Both Pd(II) salts like Pd(OAc)₂ and Pd(0) sources like Pd₂(dba)₃ are commonly used.[9][12] Pd(II) precursors are reduced in situ to the active Pd(0) catalyst, often by the phosphine ligand or amine. Using well-defined palladium "precatalysts" can also enhance reliability.[2][9]

  • Phosphine Ligand : This is arguably the most critical variable. Modern Buchwald-Hartwig reactions rely on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] These ligands promote the formation of the highly active monoligated L-Pd(0) species, which accelerates the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and milder reaction temperatures.[1][8]

  • Base : The base's primary role is to deprotonate the amine, generating the active nucleophile within the catalytic cycle. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups like esters.[13][14] For more delicate substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher temperatures.[9][13]

  • Solvent : Anhydrous, aprotic solvents are required. Toluene and 1,4-dioxane are the most common and effective choices.[13][15] It is imperative that the solvent is thoroughly degassed to remove dissolved oxygen, which can irreversibly oxidize the catalyst and ligand, leading to reaction failure.[13]

Detailed Experimental Protocol

This protocol provides a general method for the amination of 3-(3-Bromo-5-methoxyphenyl)oxetane with a secondary amine (morpholine) as a representative example. Conditions can be adapted for other primary or secondary amines.

Reagents & Materials
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalentsRationale
3-(3-Bromo-5-methoxyphenyl)oxetane257.102571.01.0The electrophilic coupling partner.
Morpholine87.121051.21.2The nucleophile; a slight excess ensures complete consumption of the aryl bromide.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.729.20.010.01 (1 mol% Pd)A common, air-stable Pd(0) precursor.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.6611.40.0240.024 (2.4 mol%)A bulky, electron-rich ligand that promotes high catalytic activity. The L:Pd ratio is ~2.4:1.
Sodium tert-butoxide (NaOtBu)96.101351.41.4A strong, non-nucleophilic base to deprotonate the amine.
Anhydrous Toluene-5.0 mL--Anhydrous, degassed aprotic solvent.
Experimental Workflow Diagram

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Preparation : Oven-dry all glassware (reaction vial/flask, stir bar) and allow to cool to room temperature under vacuum or in a desiccator.

  • Reaction Setup (Under Inert Atmosphere) :

    • To the reaction vial, add 3-(3-Bromo-5-methoxyphenyl)oxetane (257 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), XPhos (11.4 mg, 0.024 mmol), and Pd₂(dba)₃ (9.2 mg, 0.01 mmol).

    • Rationale : Adding the solid reagents first in the dry vial minimizes exposure to air and moisture. The order of addition for the solids is not critical.

    • Seal the vial with a septum cap.

    • Evacuate the vial under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Liquids :

    • Using a syringe, add anhydrous, degassed toluene (5.0 mL) to the vial.

    • Using a separate syringe, add morpholine (105 mg or 105 µL, 1.2 mmol).

    • Rationale : Solvents and liquid reagents should be handled with care to prevent the introduction of air. Degassing the solvent (e.g., by sparging with argon for 30 minutes or via 3-4 freeze-pump-thaw cycles) is crucial for reproducibility.[13]

  • Reaction Execution :

    • Place the sealed vial in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically be a dark-colored suspension.

    • Rationale : Vigorous stirring is important, especially with heterogeneous bases, to ensure good mixing and reaction rates.[9] The typical temperature range is 80-110 °C.

  • Monitoring :

    • After 2-4 hours (or as needed), briefly remove the vial from heating, cool slightly, and take a small aliquot via syringe for analysis by Thin Layer Chromatography (TLC) or LC-MS.

    • Monitor for the disappearance of the starting aryl bromide. The reaction is typically complete within 2-12 hours.

  • Work-up :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (due to oxygen/moisture exposure).Ensure all reagents are anhydrous and the solvent is rigorously degassed. Use fresh, high-quality palladium precursor and ligand.[13] Consider using a more robust palladium precatalyst.
Insufficiently strong base for the amine.For weakly acidic amines (e.g., some anilines), a stronger base like LHMDS may be needed. For primary alkylamines, NaOtBu is generally effective.[13]
Hydrodehalogenation Side reaction where the bromine is replaced by hydrogen.This can be promoted by higher temperatures or certain ligand/base combinations. Try lowering the reaction temperature. Screen a different ligand (e.g., RuPhos) or switch to a weaker base like K₃PO₄.[13]
Di-arylation (for NH₃ or primary amines) The product amine is more reactive than the starting amine.This is a known challenge, especially with ammonia.[16][17] Using a slight excess of the amine can help. Specialized ligands and conditions have been developed to favor mono-arylation.[18][19] For primary amines, using a bulkier ligand can sterically disfavor the second coupling.

Safety Precautions

  • Palladium Compounds : While generally low in toxicity, they are heavy metals and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands : Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide : A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under an inert atmosphere. Avoid contact with skin and eyes.

  • Solvents : Toluene is flammable and has associated health risks. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. [Link]

  • Hartwig, J. F., et al. (1999). Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand. The Hartwig Group. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. OSTI.GOV. [Link]

  • Vantourout, J. C., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Bari, W., & Khan, M. A. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Dreher, S. D., et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • van der Westhuyzen, R., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]

  • de Fátima, A., et al. (2019). Chemical Space Exploration of Oxetanes. Molecules. [Link]

  • Morgan, K. F., et al. (2019). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Carolina. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Štefane, B. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Litskan, E. V., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Litskan, E. V., et al. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8).

As a Senior Application Scientist, I frequently consult on the downstream processing of oxetane-containing building blocks. While the oxetane ring is highly prized in medicinal chemistry as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups, its inherent ring strain introduces specific purification challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind our protocols to ensure you achieve >99% purity without compromising the structural integrity of the four-membered ring.

Physicochemical Profiling & Quantitative Data

Before designing a purification workflow, we must quantify the molecule's physical parameters. The bromo-substituent provides a critical handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig), while the methoxy group acts as an electron-donating moiety. However, it is the oxetane ring that dictates the molecule's stability limits.

ParameterValue / CharacteristicImpact on Experimental Workflow
Molecular Weight 243.10 g/mol Ideal for standard ESI+ or EI mass spectrometry detection.
Ring Strain Energy ~106 kJ/molHigh susceptibility to acid-catalyzed ring opening; strictly dictates the use of basic modifiers during chromatography.
pKa Modulation Reduces adjacent amine pKa by ~2.7 unitsHighly valuable in downstream drug design for mitigating basicity-driven toxicity (e.g., hERG inhibition).
Polarity Moderate-LowElutes rapidly on normal-phase silica; requires highly non-polar solvent systems (e.g., Hexanes/EtOAc).
UV Absorbance Active (Phenyl ring)Easily monitored via UV detectors at 254 nm and 280 nm during HPLC or flash chromatography.
Synthesis Workflow & Impurity Mapping

To purify effectively, you must understand the origin of your impurities. The most scalable synthesis of 3-aryloxetanes involves the monotosylation of a 1,3-diol precursor followed by base-mediated intramolecular cyclization. The diagram below maps this workflow and highlights where critical impurities (unreacted diols and ditosylates) enter the system.

Workflow A 1,3-Diol Precursor (Starting Material) B TsCl, Base (Monotosylation) A->B C Monotosylate Intermediate B->C D NaH or t-BuOK (Cyclization) C->D E Crude Oxetane (+ Impurities) D->E F Base-Deactivated Chromatography E->F G Pure Target Oxetane F->G Hexane/EtOAc + 1% Et3N

Caption: Synthesis and purification workflow for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Troubleshooting & FAQs

Q1: Why am I losing product yield or observing degradation during standard silica gel chromatography? A1: The root cause is acid-catalyzed ring opening. The oxetane ring possesses a strain energy of approximately 106 kJ/mol 1. While this makes it more stable than an epoxide (112 kJ/mol), the polarized C-O bonds remain highly susceptible to Brønsted and Lewis acids 2. Standard flash silica gel contains acidic silanol groups (pKa ~4.5-5.5) that can protonate the oxetane oxygen, triggering ring-opening or polymerization. Solution: You must neutralize the stationary phase. Pre-equilibrate your silica column with 1% Triethylamine (Et₃N) in your non-polar solvent 3.

Q2: How do I separate the target oxetane from the unreacted diol and ditosylate byproducts? A2: Exploit the polarity differential. The intramolecular cyclization removes two hydroxyl hydrogen-bond donors, making the target oxetane significantly less polar than the starting 1,3-diol. However, the ditosylate impurity often co-elutes near the oxetane. Solution: Use a shallow gradient of Hexane/Ethyl Acetate (starting at 95:5). The oxetane will elute first. Do not push the gradient too fast, or the ditosylate will co-elute.

Q3: Can I use Preparative HPLC for scale-up? What modifiers are safe? A3: Yes, Prep-HPLC is excellent for achieving >99% purity, provided you strictly avoid acidic mobile phases (e.g., 0.1% TFA or Formic Acid). Acidic modifiers concentrate during fraction evaporation, dropping the pH drastically and destroying the oxetane via intramolecular or intermolecular nucleophilic attack 4. Solution: Use a basic or neutral mobile phase system, such as Water/Acetonitrile with 0.1% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Bicarbonate.

Validated Purification Protocols
Protocol A: Base-Deactivated Flash Column Chromatography

Causality: Triethylamine competitively binds to acidic silanol sites on the silica gel, preventing the oxetane oxygen from coordinating and undergoing acid-catalyzed ring opening. This creates a self-validating system where the product's survival confirms the column's neutrality.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (Et₃N) to the Hexane reservoir.

  • Column Deactivation: Pack the silica gel column using the 1% Et₃N/Hexane solution. Flush with at least 2 column volumes (CV) to ensure complete deactivation of the silanol sites.

  • Sample Loading: Dissolve the crude 3-(3-Bromo-5-methoxyphenyl)oxetane in a minimum volume of dichloromethane (DCM) or toluene. Note: Dry load onto a small amount of base-treated silica if the crude is highly viscous.

  • Elution: Run a shallow gradient from 100% Hexane (with 1% Et₃N) to 90:10 Hexane/EtOAc. Monitor via TLC (UV 254 nm). The oxetane (Rf ~0.6 in 80:20 Hexane/EtOAc) will elute before the ditosylate (Rf ~0.4) and the highly polar diol (Rf ~0.1).

  • Concentration: Pool the product fractions and concentrate under reduced pressure. Critical Step: Keep the water bath temperature below 35°C to prevent thermal degradation of the concentrated oxetane in the presence of trace impurities.

Protocol B: High-pH Preparative HPLC

Causality: Using a volatile basic buffer ensures the pH remains >7 during the entire isolation and lyophilization process, preventing the concentration-induced acidification that occurs with standard TFA methods.

  • Column Selection: Use a robust C18 column rated for high pH stability (e.g., Waters XBridge C18 or equivalent).

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~8.5) or 0.1% NH₄OH.

    • Mobile Phase B: 100% Acetonitrile (MeCN).

  • Gradient Design: Initiate at 40% B, ramping to 90% B over 15 minutes. The lipophilic bromo-aryl group ensures strong retention, so the compound will likely elute around 65-75% B.

  • Fraction Recovery: Lyophilize the collected fractions immediately. Avoid prolonged rotary evaporation of aqueous basic solutions, as extended heating in water can lead to slow hydrolysis of the methoxy or oxetane groups.

References
  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes Source: Organic Letters (PMC - NIH) URL: [Link]

Sources

Technical Support Center: 3-(3-Bromo-5-methoxyphenyl)oxetane Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for reactions involving 3-(3-bromo-5-methoxyphenyl)oxetane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique structure of this compound, featuring both a reactive aryl bromide for cross-coupling and a strained oxetane ring, presents distinct challenges and opportunities. This guide provides in-depth, experience-driven answers to common questions regarding side product formation, reaction optimization, and purification strategies. Our goal is to explain the causality behind these issues and offer robust, actionable protocols to enhance your experimental success.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The aryl bromide moiety of 3-(3-bromo-5-methoxyphenyl)oxetane is commonly employed in C-C and C-N bond-forming reactions. While powerful, these methods can generate several characteristic side products.

Question 1: I'm performing a Suzuki-Miyaura coupling and observing significant amounts of a debrominated side product, 3-(3-methoxyphenyl)oxetane. What is causing this and how can I prevent it?

Answer:

The formation of a hydrodebrominated (or "dehalogenated") product is a common side reaction in Suzuki-Miyaura couplings.[1] This occurs when the aryl-palladium(II) intermediate, formed after oxidative addition, undergoes a competing reaction that replaces the bromine atom with a hydrogen atom instead of the desired aryl group from the boronic acid.

Causality & Mechanism: After the oxidative addition of your aryl bromide to the Pd(0) catalyst, an Ar-Pd(II)-Br species is formed.[1] Dehalogenation can occur if this intermediate abstracts a hydride (H⁻) from a source in the reaction mixture, followed by reductive elimination of the Ar-H product.[1] Common hydride sources include amine bases, alcoholic solvents, or even the phosphine ligands themselves under certain conditions.[1]

Troubleshooting Workflow: Minimizing Debromination

G cluster_0 Problem: Debromination Side Product cluster_1 Solution Pathway cluster_2 Outcome start High Level of 3-(3-methoxyphenyl)oxetane Detected reagent_check Step 1: Re-evaluate Base & Solvent - Switch from alkoxide/amine bases to inorganic carbonates (K₂CO₃, Cs₂CO₃). - Ensure solvent (e.g., Toluene, Dioxane) is high purity and rigorously degassed. start->reagent_check Initiate Troubleshooting ligand_mod Step 2: Modify Ligand - Increase steric bulk of phosphine ligand (e.g., switch from PPh₃ to a Buchwald-type ligand like XPhos or SPhos). - This can favor reductive elimination of the desired product over side reactions. reagent_check->ligand_mod If problem persists temp_control Step 3: Adjust Temperature - Lower the reaction temperature in 10°C increments. - Higher temperatures can sometimes promote decomposition pathways. ligand_mod->temp_control If still suboptimal end Minimized Debromination Increased Yield of Desired Biaryl Product temp_control->end

Caption: A stepwise workflow for troubleshooting debromination.

Question 2: My Suzuki reaction is generating a significant amount of a biphenyl byproduct derived from the homocoupling of my boronic acid. Why does this happen?

Answer:

Homocoupling of the boronic acid is another prevalent side reaction, leading to the formation of a biaryl species derived from two molecules of your coupling partner (Ar'-Ar') instead of the desired cross-coupled product (Ar-Ar').[2]

Causality & Mechanism: This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[1][3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules to produce the byproduct, regenerating Pd(0) in the process.[1] Inefficient transmetalation or slow oxidative addition can create a window where the boronic acid effectively "outcompetes" the aryl bromide for reaction at the palladium center, especially if oxygen is present.

Preventative Measures:

ParameterRecommendationRationale
Atmosphere Ensure rigorous degassing of solvents and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the reaction.This is the most critical factor to minimize oxygen-mediated homocoupling.[1][3]
Base Use a high-purity, appropriately strong base (e.g., K₃PO₄, Cs₂CO₃). Ensure it dissolves sufficiently to activate the boronic acid.[2]The base forms the more nucleophilic boronate species, which is crucial for efficient transmetalation.[2] Slow transmetalation can favor side reactions.
Catalyst Loading Avoid excessively high palladium catalyst loading.While counterintuitive, higher catalyst concentrations can sometimes lead to more side products if other steps are rate-limiting.
Reaction Time Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.Prolonged reaction times can lead to the accumulation of side products.[2]

Question 3: In my Buchwald-Hartwig amination, I'm getting low yields and see several unidentified spots on my TLC. What are the likely side products?

Answer:

The Buchwald-Hartwig amination, while powerful for C-N bond formation, can also be prone to specific side reactions, particularly hydrodebromination (as seen in Suzuki coupling) and reactions involving the catalyst or base.[4]

Common Side Products & Causes:

  • Hydrodebromination: Just as in Suzuki coupling, the Ar-Pd(II)-X intermediate can be intercepted by a hydride source, leading to the formation of 3-(3-methoxyphenyl)oxetane.

    • Solution: Use a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) instead of amine bases.[5] Ensure solvents are anhydrous and pure.

  • Catalyst Deactivation/Decomposition: The palladium catalyst can be sensitive. Improper ligand choice or the presence of impurities can lead to the formation of inactive palladium black.

    • Solution: Use specialized, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, RuPhos, BINAP) which are designed to stabilize the catalyst and promote efficient reductive elimination.[5][6]

  • Side Reactions with Base: Strong bases like NaOt-Bu can potentially react with other functional groups in complex substrates if the reaction temperature is too high or the reaction time is excessively long.

Recommended Protocol: General Buchwald-Hartwig Amination

  • Reagents: To an oven-dried Schlenk flask under an inert atmosphere, add 3-(3-bromo-5-methoxyphenyl)oxetane (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).[5]

  • Solvent: Add anhydrous, degassed toluene or dioxane (to a concentration of 0.1-0.2 M).[5]

  • Conditions: Stir the mixture at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Category 2: Oxetane Ring Stability & Side Products

The strained four-membered oxetane ring is a key structural feature, but its reactivity can lead to undesired ring-opening side products under certain conditions.[8][9]

Question 4: I'm observing a new, more polar spot in my reaction mixture that I suspect is a ring-opened product. Under what conditions is the oxetane ring unstable?

Answer:

The oxetane ring's stability is highly dependent on the chemical environment, particularly the pH.[10] While generally stable under basic and many oxidative conditions, it is susceptible to ring-opening under acidic conditions.[9][10]

Causality & Mechanism: The ring strain energy of oxetane is approximately 25.5 kcal/mol (107 kJ/mol), making it significantly more reactive than a five-membered ring like THF (5.6 kcal/mol) but less reactive than a three-membered epoxide ring (27.3 kcal/mol).[8][10]

Under acidic conditions, the ring oxygen is protonated, which activates the ring towards nucleophilic attack.[10] This can lead to the formation of a 1,3-diol derivative or other related products, depending on the nucleophile present. Even some Lewis acids used in catalysis can promote this ring-opening.[11]

Mechanism: Acid-Catalyzed Oxetane Ring-Opening

G cluster_0 Reaction Pathway A 3-Aryloxetane + H⁺ B Protonated Oxetane (Activated Intermediate) A->B Protonation C Nucleophilic Attack (e.g., by H₂O) B->C Activation D Ring-Opened Product (1,3-Diol Derivative) C->D Ring Opening

Sources

Technical Support Center: Optimization of Reaction Conditions for Aryl Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aryl oxetane synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable scaffolds in medicinal chemistry. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these reactions.

Introduction to Aryl Oxetane Synthesis

Aryl oxetanes are increasingly important motifs in drug discovery, offering a unique combination of properties that can improve the metabolic stability, solubility, and lipophilicity of drug candidates.[1][2] However, the synthesis of these strained four-membered rings can be challenging, often requiring careful optimization of reaction conditions to achieve desirable yields and avoid side reactions.[3][4] This guide will focus on two of the most common strategies for aryl oxetane synthesis: the Paternò-Büchi reaction and intramolecular cyclization methods like the Williamson ether synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues you may face in the lab.

Part 1: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound (often an aryl ketone or aldehyde) and an alkene to form an oxetane.[5]

dot

Caption: Workflow for the Paternò-Büchi Reaction.

Q1: My Paternò-Büchi reaction is giving very low yields or no product at all. What are the likely causes?

A1: Low or no conversion in a Paternò-Büchi reaction can often be traced back to several key factors:

  • Inadequate Light Source: The choice of light source is critical. Aromatic carbonyls typically require irradiation around 300 nm (Pyrex-filtered), while aliphatic carbonyls need higher energy light at ~254 nm (quartz or Vycor).[5] Ensure your lamp is appropriate for your substrate and that it is not too old, as lamp output can decrease over time.

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can quench the excited triplet state of the carbonyl compound, which is a key intermediate in the reaction.[6] It is crucial to thoroughly degas the solvent and reactants by purging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Incorrect Solvent Choice: The solvent can significantly influence the reaction. Non-polar aprotic solvents like cyclohexane or dichloromethane are generally preferred.[5][6] Polar protic solvents should be avoided as they can interfere with the excited state of the carbonyl.

  • Low Quantum Yield: The intrinsic quantum yield of the Paternò-Büchi reaction can be low, often in the range of 10⁻¹ to 10⁻².[5] A common competing reaction is the photochemical coupling of the carbonyl to form a pinacol derivative.[5] Increasing the concentration of the alkene can help to more efficiently trap the excited carbonyl intermediate.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity and stereoselectivity?

A2: The selectivity of the Paternò-Büchi reaction is a complex issue influenced by the electronic nature of the reactants and the stability of the diradical intermediates.

  • Regioselectivity: The regioselectivity is often dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation between the excited carbonyl oxygen and the alkene.[7] For electron-rich alkenes, the oxygen of the excited carbonyl typically adds to the more electron-rich carbon of the double bond to form the more stable radical intermediate. The opposite is often true for electron-deficient alkenes.[7]

  • Stereoselectivity: The stereoselectivity can be influenced by whether the reaction proceeds through a singlet or triplet excited state. Reactions from the singlet state are often stereospecific, while those from the triplet state may not be, as the longer-lived triplet diradical can undergo bond rotation before ring closure.[7] The choice of carbonyl compound can influence the excited state multiplicity. For example, benzaldehyde reacts from its triplet state.[5] Recent advances have shown that chiral photocatalysts can be used to achieve high enantioselectivity.[8]

Parameter Recommendation for Improved Selectivity Rationale
Alkene Electronics Use alkenes with a significant electronic bias (electron-rich or electron-poor).This can enhance the regioselectivity by favoring the formation of one diradical intermediate over the other.
Temperature Lowering the reaction temperature.Can sometimes improve diastereoselectivity by reducing the rate of bond rotation in the diradical intermediate.
Chiral Auxiliaries/Catalysts Employ chiral auxiliaries on the alkene or use a chiral Lewis acid or photocatalyst.[8]Can induce facial selectivity in the approach of the reactants.
Part 2: Intramolecular Cyclization (Williamson Ether Synthesis)

The intramolecular Williamson ether synthesis is a robust and widely used method for constructing the oxetane ring via a C-O bond-forming cyclization. This involves the deprotonation of a 1,3-haloalcohol or a similar substrate with a suitable leaving group to form an alkoxide, which then displaces the leaving group in an S_N2 reaction.

dot

Caption: Key steps in intramolecular oxetane synthesis.

Q3: My intramolecular cyclization to form the aryl oxetane is inefficient, and I'm getting significant amounts of elimination byproducts. How can I optimize this?

A3: The formation of a four-membered ring via a 4-exo-tet cyclization is kinetically less favored compared to the formation of three, five, or six-membered rings.[3] A common side reaction is the Grob fragmentation, an E2-type elimination that is entropically favored. Here are some strategies to favor cyclization:

  • Choice of Base: A strong, non-nucleophilic base is often preferred to ensure complete and rapid deprotonation of the alcohol without competing S_N2 reactions with the leaving group. Sodium hydride (NaH) is a common choice.[3]

  • Leaving Group: A good leaving group is essential. While halides (I > Br > Cl) are common, sulfonate esters like tosylates (Ts) or mesylates (Ms) are often better leaving groups and can lead to higher yields.

  • Solvent and Concentration: The reaction is typically run in a polar aprotic solvent like THF or DMF. Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Temperature: Lower temperatures can sometimes suppress the elimination pathway. For certain substrates, cyclization is best performed at temperatures as low as -50 °C.[9]

Parameter Recommended Conditions Rationale
Base NaH, KOtBuStrong, non-nucleophilic bases that favor deprotonation.
Leaving Group I, Br, OTs, OMsGood leaving groups are required for efficient S_N2 displacement.
Solvent THF, DMFPolar aprotic solvents that can solvate the cation of the base.
Concentration High dilution (e.g., 0.01-0.1 M)Favors intramolecular over intermolecular reactions.
Q4: I am struggling with the purification of my final aryl oxetane product. Are there any general tips?

A4: The purification of aryl oxetanes can sometimes be challenging due to their polarity and potential for ring-opening on acidic silica gel.

  • Chromatography: If using silica gel chromatography, consider deactivating the silica gel by adding a small amount of a neutral or basic modifier like triethylamine (e.g., 1% v/v) to the eluent. This can help prevent ring-opening of the oxetane on the acidic silica surface.

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as distillation (for thermally stable, lower boiling point oxetanes) or recrystallization if the product is a solid.

  • Product Stability: Be aware that some oxetanes can be susceptible to ring-opening under strongly acidic conditions.[4][10] During work-up, avoid strong aqueous acids if possible, or keep the contact time to a minimum.

Part 3: Photocatalytic Approaches

Visible-light photoredox catalysis has emerged as a powerful and mild method for the synthesis and functionalization of oxetanes.[11][12]

Q5: I am trying a photocatalytic C-H arylation of an oxetane, but the reaction is not proceeding. What should I check?

A5: Photocatalytic reactions have their own set of critical parameters:

  • Degassing: As with other photochemical reactions, rigorous degassing is paramount to prevent quenching of the photocatalyst's excited state by oxygen.

  • Photocatalyst and Light Source: Ensure you are using the correct photocatalyst and a light source with the appropriate wavelength to excite it. For example, many common iridium and ruthenium-based photocatalysts are excited by blue LEDs.[13]

  • Reagent Purity: The purity of reagents, especially the solvent, is crucial. Trace impurities can act as quenchers or inhibitors. Using freshly distilled or high-purity anhydrous solvents is recommended.

  • Reaction Setup: Ensure that the light source is positioned to provide uniform and efficient irradiation of the reaction mixture.

Experimental Protocols
General Protocol for a Paternò-Büchi Reaction
  • To a quartz or Pyrex reaction tube (depending on the required wavelength), add the aryl carbonyl (1.0 equiv) and the alkene (2.0-5.0 equiv).

  • Add a suitable anhydrous, non-polar solvent (e.g., cyclohexane, dichloromethane) to achieve the desired concentration (typically 0.1 M).

  • Seal the tube with a septum and thoroughly degas the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Place the reaction tube in a photoreactor and irradiate at the appropriate wavelength (e.g., 300 nm for benzophenone) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) to afford the desired aryl oxetane.

General Protocol for Intramolecular Williamson Ether Synthesis
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the 1,3-haloalcohol (1.0 equiv) and anhydrous THF or DMF to a concentration of 0.05 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or another suitable method.

References

  • Arjona, O., et al. (1992). Synthesis of 4,7-dioxatricyclo[3.2.1.03,6]octane derivatives via intramolecular cyclisation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12150–12233. Available at: [Link]

  • Moody, C. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Duncton, M. A. J. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. Available at: [Link]

  • Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. Available at: [Link]

  • Diccianni, J. B., et al. (2024). High-throughput optimization of the C–H arylation of oxetanes via Ni/aldehyde photocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2014). 2-(Aryl-sulfonyl)oxetanes as designer 3-dimensional fragments for fragment screening. Chemical Communications, 50(39), 5212-5214. Available at: [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(1), 1099-1137. Available at: [Link]

  • Terrett, N. K., & Huestis, M. P. (2018). Selected optimization studies for the reaction of oxetane acid 1 with ethyl acrylate. ScienceDirect. Available at: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16585–16591. Available at: [Link]

  • MacMillan, D. W. C., et al. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. RSC Publishing. Available at: [Link]

  • MacMillan, D. W. C., et al. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. National Center for Biotechnology Information. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Chemwis. (2024). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. YouTube. Available at: [Link]

  • Yoon, T. P., et al. (2024). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society. Available at: [Link]

Sources

Preventing decomposition of 3-(3-Bromo-5-methoxyphenyl)oxetane during workup

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-(3-Bromo-5-methoxyphenyl)oxetane is a highly valuable building block in modern drug discovery, often utilized to introduce the oxetane motif as a metabolically stable, highly polar bioisostere for carbonyls or gem-dimethyl groups [3]. However, the 4-membered oxetane ether possesses significant inherent ring strain (approximately 107 kJ/mol) [5].

While oxetanes are remarkably stable under basic and reductive conditions, they are highly susceptible to acid-catalyzed ring opening [1]. The decomposition of 3-(3-bromo-5-methoxyphenyl)oxetane during workup is primarily driven by the protonation of the oxetane oxygen. This protonation lowers the activation energy for C–O bond cleavage. The presence of the 3-aryl substituent—specifically the electron-donating 5-methoxy group—can further stabilize developing positive charge character in the transition state via inductive and resonance effects, making this specific substrate particularly sensitive to mild Brønsted and Lewis acids (such as silica gel or aqueous ammonium chloride) [2].

Diagnostic Flow & Mechanistic Pathway

When 3-(3-bromo-5-methoxyphenyl)oxetane degrades during workup, the primary symptom observed via LC-MS or TLC is the disappearance of the target mass and the emergence of a highly polar byproduct (+18 Da), corresponding to the 1,3-diol degradation product [1, 2].

OxetaneDegradation A 3-(3-Bromo-5-methoxyphenyl)oxetane (Intact Core) B Protonated Oxetane (Acidic Workup) A->B H+ (e.g., HCl, Silica) C Ring-Opened Intermediate (Carbocation/SN2 TS) B->C Ring Strain Release D 1,3-Diol Derivative (Degradation Product) C->D + H2O (Nucleophile)

Figure 1: Acid-catalyzed ring-opening pathway of 3-aryloxetanes leading to 1,3-diol degradation.

Frequently Asked Questions (Troubleshooting)

Q: Why does my compound decompose when I quench my reaction with saturated ammonium chloride ( NH4​Cl )? A: Saturated NH4​Cl is mildly acidic (pH ~4.5–5.5). While many functional groups tolerate this, the ~107 kJ/mol ring strain of the oxetane core acts as a massive thermodynamic driving force for cleavage once the oxygen is protonated [5]. The 3-aryl group further lowers the kinetic barrier. To prevent this, you must switch to a basic quenching protocol (e.g., saturated NaHCO3​ or dilute NaOH ), which the oxetane core tolerates exceptionally well [1].

Q: I avoided acidic aqueous workup, but my oxetane still degraded during column chromatography. What happened? A: Standard silica gel contains surface silanol groups that act as mild Brønsted/Lewis acids. When the oxetane oxygen hydrogen-bonds with these silanols during the slow percolation of chromatography, it triggers the exact same ring-opening cascade [4]. You must neutralize the silica gel prior to loading your compound.

Q: Does the rotary evaporator temperature affect the stability of this specific oxetane? A: Yes. Thermal energy accelerates the acid-catalyzed degradation [3, 4]. If trace acids are present in your organic phase after workup, concentrating the mixture at standard water bath temperatures (40–50 °C) will rapidly convert your intact oxetane into the 1,3-diol. Always ensure the organic layer is strictly neutralized and keep the water bath below 30 °C during concentration.

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the expected recovery rates of 3-aryloxetanes under various standard workup conditions based on empirical stability studies [1, 4].

Workup Condition / EnvironmentpH RangeExpected Oxetane RecoveryPrimary Degradation Pathway
Strong Acid (1M HCl, TFA)< 2.0< 5%Rapid ring-opening to 1,3-diol
Mild Acid (Sat. NH4​Cl )4.5 – 5.540 – 60%Slow hydrolysis / ring-opening
Standard Silica Gel ( SiO2​ )4.5 – 5.530 – 50%Surface-catalyzed ring cleavage
Neutral / Thermal ( H2​O , 60 °C)7.0> 90%Stable (if strictly neutral)
Mild Base (Sat. NaHCO3​ )8.0 – 9.0> 95%Highly stable, no degradation
Neutralized Silica (+ 1% Et3​N )~ 8.0> 90%Stable during purification

Validated Experimental Protocols

To ensure self-validating and reproducible results, implement the following protocols rigorously.

Protocol A: Mild Basic Aqueous Workup

Objective: Remove water-soluble impurities and quench reactions without protonating the oxetane oxygen.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Instead of standard acidic or neutral buffers, slowly add saturated aqueous NaHCO3​ (10 mL per mmol of substrate).

  • pH Verification (Critical Checkpoint): Test the aqueous layer with pH paper. Ensure the pH is strictly 8.0. If it is lower, add 1M NaOH dropwise until the target pH is reached.

  • Extraction: Extract the aqueous layer with an organic solvent that does not readily partition acids (e.g., Ethyl Acetate or Dichloromethane).

  • Washing: Wash the combined organic layers with brine (pH adjusted to ~8 with a drop of NaHCO3​ ).

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ (avoid MgSO4​ as it can be mildly Lewis acidic). Filter and concentrate under reduced pressure with the water bath set to 30 °C .

Protocol B: Triethylamine-Neutralized Silica Gel Chromatography

Objective: Purify 3-(3-Bromo-5-methoxyphenyl)oxetane without surface-catalyzed degradation.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/Ethyl Acetate). Add 1% to 2% (v/v) Triethylamine ( Et3​N ) to the entire mobile phase volume.

  • Column Packing & Neutralization: Slurry-pack the silica gel column using the Et3​N -doped solvent.

  • Pre-elution (Critical Checkpoint): Flush the packed column with at least 3 column volumes (CV) of the Et3​N -doped solvent. This ensures all acidic silanol sites on the silica surface are neutralized.

  • Sample Loading: Dissolve the crude oxetane in a minimum amount of the neutralized solvent and load it onto the column.

  • Elution: Run the column normally using the Et3​N -doped mobile phase.

  • Post-Purification: Co-evaporate the pooled fractions with toluene or place under high vacuum to remove residual Et3​N .

References

  • Benchchem. "preventing decomposition of oxetane ring during synthesis - Benchchem". Benchchem.
  • Chemical Reviews. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry". ACS Publications.
  • Journal of Medicinal Chemistry. "Oxetanes in Drug Discovery Campaigns". NIH PMC.
  • Expert Opinion on Drug Discovery. "Synthetic oxetanes in drug discovery: where are we in 2025?". Taylor & Francis.
  • European Journal of Medicinal Chemistry. "Applications of oxetanes in drug discovery and medicinal chemistry". NIH PMC.

HPLC and column chromatography methods for 3-(3-Bromo-5-methoxyphenyl)oxetane purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8) [1]. This resource is designed specifically for researchers, chemists, and drug development professionals who are encountering degradation, low recovery, or poor resolution when isolating this highly valuable, yet sensitive, building block.

The Causality of Oxetane Instability

Before selecting a purification method, it is critical to understand the molecule's inherent reactivity. The oxetane ring is a four-membered cyclic ether with a moderate ring strain of approximately 107 kJ/mol [2]. While oxetanes are remarkably stable under basic conditions and are excellent bioisosteres for improving ADME properties [3], their polarized C–O bonds are highly susceptible to Lewis and Brønsted acid-catalyzed ring-opening [4].

When exposed to acidic environments—such as the surface silanol groups of untreated silica gel or Trifluoroacetic Acid (TFA) in HPLC solvents—the oxetane oxygen protonates. This activates the strained ring for nucleophilic attack by water, alcohols, or other nucleophiles, leading to irreversible cleavage into diols or ethers [5].

PurificationWorkflow Start Crude 3-(3-Bromo-5-methoxyphenyl)oxetane Assess Assess Purity (LC-MS / TLC) Start->Assess Acidic Acidic Conditions (Untreated Silica / TFA) Assess->Acidic Improper Method Basic Basic/Neutral Conditions (TEA-Silica / NH4HCO3) Assess->Basic Optimized Method Degradation Ring-Opened Degradants (Diols / Ethers) Acidic->Degradation Acid-Catalyzed Cleavage Pure Intact Pure Oxetane (>95% Purity) Basic->Pure Stable Elution

Caption: Workflow and condition-dependent degradation pathways for oxetane purification.

Part 1: Flash Column Chromatography (FCC) Guide

Standard bare silica gel has a surface pH of ~4.5 to 5.5. To prevent on-column degradation, the silica must be deactivated prior to use.

Protocol: Amine-Neutralized Silica Gel Chromatography
  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes and Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA) to both the polar and non-polar reservoirs.

  • Column Packing: Slurry pack the silica gel using the TEA-modified non-polar solvent. Flush the column with at least 3 Column Volumes (CV) of the solvent.

    • Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on wet pH indicator paper. Do not proceed until the eluent reads pH ≥ 7.5.

  • Sample Loading: Dissolve the crude 3-(3-Bromo-5-methoxyphenyl)oxetane in a minimum volume of Dichloromethane (DCM) containing 0.1% TEA. Load this liquid directly onto the column head. Do not dry-load on bare silica , as the extended contact time without solvent exacerbates degradation.

  • Elution: Run the gradient. Monitor fractions via UV at 254 nm, as the bromo-methoxy-phenyl moiety provides a strong chromophore.

Table 1: FCC Optimization Parameters
ParameterStandard ConditionOptimized Condition for OxetanesRationale
Stationary Phase Bare Silica (pH ~5.0)TEA-treated Silica (pH >7.5)Neutralizes acidic silanol groups to prevent protonation of the oxetane ring.
Loading Method Dry Loading (Silica)Liquid Loading (DCM + TEA)Minimizes direct, concentrated contact time with active silica sites.
Mobile Phase Hexanes / EtOAcHexanes / EtOAc + 1% TEAMaintains a basic environment throughout the entire separation process.
Troubleshooting & FAQs (FCC)

Q: I am seeing a polar "smeared" spot on my TLC below the main product. What is this? A: This is a classic hallmark of on-column degradation. The acidic silica catalyzes the opening of the oxetane ring, forming highly polar diols or ethers that streak down the plate. Switch to TEA-neutralized silica or basic alumina to resolve this.

Q: Can I use basic alumina instead of TEA-treated silica? A: Yes. Basic alumina (Brockmann Grade I or II) is an excellent alternative because it inherently lacks the Brønsted acidity of silica. However, you will need to re-optimize your solvent polarity, as alumina has vastly different retention characteristics.

Part 2: Preparative HPLC Guide

Reverse-phase HPLC is ideal for achieving >95% purity, but standard acidic modifiers (like TFA or Formic Acid) are strictly contraindicated for oxetanes.

Protocol: High-pH Reverse-Phase HPLC
  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 8.5 using dilute ammonium hydroxide.

    • Buffer B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Use a high-pH stable C18 column (e.g., hybrid organic-inorganic silica) to prevent stationary phase dissolution at pH 8.5.

  • Elution Gradient: 3-(3-Bromo-5-methoxyphenyl)oxetane is moderately lipophilic. An effective starting gradient is 30% B ramping to 90% B over 15 minutes.

  • Fraction Recovery: Immediately freeze the collected fractions on dry ice and lyophilize.

    • Self-Validation Step: Check the pH of the fraction before freezing. It should remain slightly basic. Do not use a rotary evaporator with a heated water bath, as prolonged heating in aqueous mixtures can induce hydrolysis.

Table 2: HPLC Method Parameters
ParameterSpecification
Column C18 Hybrid Silica (High-pH stable), 5 µm, 19 x 150 mm
Mobile Phase A 10 mM Ammonium Bicarbonate in H2​O (pH 8.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 15.0 mL/min
Detection UV at 254 nm (Primary) and 280 nm (Secondary)
Troubleshooting & FAQs (HPLC)

Q: My compound looked pure on the analytical run, but the preparative fractions show massive degradation after concentration. Why? A: If you used standard 0.1% TFA or Formic Acid, the acid concentrates as the water and acetonitrile evaporate during lyophilization or rotavapping. This localized drop in pH rapidly cleaves the oxetane ring. Always use volatile basic buffers (like ammonium bicarbonate) for oxetanes.

Q: How do I confirm the purity and identity of the product using LC-MS? A: Look for the characteristic bromine isotopic signature. Bromine has two stable isotopes ( 79Br and 81Br ) in approximately a 1:1 ratio. Your mass spectrum should show a distinct doublet for the [M+H]+ ion at m/z 243 and 245.

References

  • Oxetanes: formation, reactivity and total syntheses of natural products Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mild Intramolecular Ring Opening of Oxetanes Source: American Chemical Society (ACS) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL:[Link]

Sources

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered in the laboratory. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the underlying scientific principles to empower your research and development efforts. The unique structural and physicochemical properties of 3,3-disubstituted oxetanes make them highly valuable motifs in medicinal chemistry, often used to improve properties like solubility and metabolic stability.[1][2][3][4] However, their synthesis is not without its difficulties, primarily due to the inherent ring strain of the four-membered ether.[5]

This guide is structured into a troubleshooting section addressing specific experimental problems and a frequently asked questions (FAQ) section for more general inquiries.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,3-disubstituted oxetanes, offering step-by-step solutions and the rationale behind them.

Problem 1: Low or No Yield of the Desired 3,3-Disubstituted Oxetane

Symptom: After performing an intramolecular cyclization (e.g., Williamson etherification) of a 1,3-diol derivative, the desired oxetane is obtained in low yield or not at all. Competing side products, such as alkenes and aldehydes, may be observed.

Causality: The formation of the four-membered oxetane ring is kinetically less favorable than the formation of three-, five-, or six-membered rings.[5] The primary competing reaction is often a Grob fragmentation of the alkoxide intermediate, leading to the formation of an alkene and an aldehyde.[5][6] The choice of base and leaving group is critical to favor the desired intramolecular substitution over fragmentation.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Base and Leaving Group Combination:

    • Strong, Non-Nucleophilic Bases are Preferred: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the alcohol with minimal interference.[5][6] Butyllithium can also be effective.[6]

    • Good Leaving Groups are Essential: Tosylates (Ts), mesylates (Ms), and halides (I, Br, Cl) are effective leaving groups for this transformation. The choice may depend on the specific substrate and reaction conditions.[6][7]

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many cyclizations, this can range from 0 °C to room temperature.[7]

    • Solvent Choice: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are generally suitable.[6][7]

  • Consider Alternative Synthetic Routes:

    • Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful method for constructing the oxetane ring, particularly for spirocyclic systems.[8][9][10] However, regioselectivity can be a challenge.[9]

    • Synthesis from Oxetan-3-one: Commercially available oxetan-3-one is a versatile starting material for accessing a wide range of 3,3-disubstituted oxetanes through reactions like Grignard additions, Horner-Wadsworth-Emmons reactions, and Strecker synthesis.[11][12]

Problem 2: Unwanted Ring-Opening of the Oxetane

Symptom: During a subsequent reaction or workup step, byproducts corresponding to 1,3-diols or other ring-opened products are observed.

Causality: The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or nucleophiles.[2][11][13] The 3,3-disubstitution pattern generally enhances stability by sterically hindering nucleophilic attack.[13][14] However, the presence of internal nucleophiles (e.g., a nearby alcohol or amine) can facilitate intramolecular ring-opening, especially under acidic conditions.[2][13]

Troubleshooting and Prevention Strategies:

Condition to AvoidRecommended Alternative/SolutionScientific Rationale
Strongly Acidic Conditions Use milder acids (e.g., catalytic TsOH) or switch to basic or neutral reaction conditions where possible.[13]Strong protic or Lewis acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack and subsequent opening.[13]
Harsh Reducing Agents For reductions of functional groups on the oxetane-containing molecule, opt for milder reagents (e.g., NaBH₄ instead of LiAlH₄) and lower reaction temperatures (-30 to -10 °C for LiAlH₄).[13]Powerful hydrides can attack the oxetane ring, leading to cleavage.
High Temperatures Conduct reactions at the lowest feasible temperature.Thermal stress can promote decomposition, especially in the presence of other reactive species.[13]
Presence of Unprotected Internal Nucleophiles Protect nearby hydroxyl or amino groups before subjecting the molecule to conditions that could promote ring-opening.An internal nucleophile can attack the oxetane ring in an intramolecular fashion, leading to a more stable 5- or 6-membered ring.[2][13]

Experimental Protocol: Protecting an Internal Nucleophile

  • Scenario: You have a 3,3-disubstituted oxetane with a primary alcohol that needs to be protected before performing a reaction under acidic conditions.

  • Procedure:

    • Dissolve the oxetane-containing alcohol in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add a suitable base (e.g., triethylamine or imidazole).

    • Add the protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the protected product.

Problem 3: Difficulty in Purifying the 3,3-Disubstituted Oxetane

Symptom: The crude reaction mixture contains the desired oxetane along with starting materials and/or byproducts of similar polarity, making separation by column chromatography challenging.

Causality: The polarity of 3,3-disubstituted oxetanes can be very similar to that of the starting 1,3-diol derivatives or certain byproducts, leading to co-elution during chromatography.

Purification Strategies:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems, including those with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

    • Column Type: Consider using a different stationary phase (e.g., diol- or cyano-bonded silica) if standard silica gel is ineffective.

  • Chemical Derivatization:

    • If the impurity has a reactive functional group that the desired oxetane lacks (or vice versa), you can selectively react the impurity to change its polarity. For example, if the impurity is an unreacted diol, you could selectively protect it to make it less polar.

  • Crystallization:

    • If the desired oxetane is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: How stable is the 3,3-disubstituted oxetane ring compared to other cyclic ethers?

The stability of the oxetane ring is intermediate between the highly strained and reactive three-membered oxirane (epoxide) ring and the less strained, more stable five-membered tetrahydrofuran (THF) ring.[13] The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring due to steric hindrance, which blocks the approach of external nucleophiles.[13][14]

Q2: What are the most common synthetic routes to 3,3-disubstituted oxetanes?

The most prevalent methods include:

  • Intramolecular Williamson Etherification: Cyclization of a 1,3-halohydrin or a 1,3-diol derivative with a good leaving group.[5][6]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[9][10][15]

  • Derivatization of Oxetan-3-one: Using the commercially available ketone as a starting point for various functional group transformations.[11][12]

Q3: Can I perform reactions on functional groups attached to the 3,3-disubstituted oxetane without affecting the ring?

Yes, a wide range of transformations can be performed on substituents at the 3-position of the oxetane ring, provided that the reaction conditions are carefully chosen to be compatible with the oxetane core. These include oxidations, reductions, alkylations, acylations, and nucleophilic substitutions.[11][16] It is generally advisable to avoid strongly acidic conditions and high temperatures.[2][13]

Q4: Are there any "green" or more sustainable methods for synthesizing 3,3-disubstituted oxetanes?

Recent advances have focused on developing more efficient and sustainable synthetic routes. For instance, visible-light-mediated Paternò-Büchi reactions are gaining traction as they can often be performed under milder conditions than traditional UV-light-induced reactions.[17] Additionally, catalytic methods that minimize waste and improve atom economy are continually being explored.

Q5: Where can I find reliable protocols for the synthesis of specific 3,3-disubstituted oxetanes?

Authoritative sources for detailed experimental procedures include peer-reviewed journals such as the Journal of the American Chemical Society, Angewandte Chemie, and Organic Letters. Additionally, comprehensive reviews on oxetane synthesis provide a wealth of information and cited protocols.[5]

Visualizing Synthetic Pathways

To aid in understanding the key synthetic strategies, the following diagrams illustrate the workflows for the intramolecular Williamson etherification and the Paternò-Büchi reaction.

Williamson_Etherification Diol 1,3-Diol Intermediate Monoprotected Diol (e.g., Monotosylate) Diol->Intermediate Selective Protection/ Activation Oxetane 3,3-Disubstituted Oxetane Intermediate->Oxetane Base-mediated Intramolecular Cyclization Paterno_Buchi Carbonyl Carbonyl Compound Excited_Carbonyl Excited State Carbonyl Carbonyl->Excited_Carbonyl hv Alkene Alkene Oxetane 3,3-Disubstituted Oxetane Alkene->Oxetane [2+2] Cycloaddition Excited_Carbonyl->Oxetane

Caption: The Paternò-Büchi Reaction Pathway.

References

  • Spiral. (n.d.). Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes. Retrieved from [Link]

  • American Chemical Society. (n.d.). 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]

  • Davis, O. A., & Bull, J. A. (2015). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Angewandte Chemie International Edition, 54(48), 14230–14234. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • The Dong Group. (n.d.). Oxetane Presentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Wessjohann, L. A., & Kaluđerović, G. N. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11653–11717. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Retrieved from [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(12), 14467–14521. Retrieved from [Link]

  • Lancaster EPrints. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

Sources

Overcoming low reactivity in functionalizing 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks when functionalizing 3-(3-Bromo-5-methoxyphenyl)oxetane via palladium-catalyzed cross-coupling.

The oxetane ring is a highly valuable bioisostere for carbonyls and gem-dimethyl groups, offering improved aqueous solubility and metabolic stability without the penalty of increased lipophilicity[1]. However, the unique stereoelectronic environment of the 1,3,5-trisubstituted system—specifically the Lewis basic nature of the oxetane oxygen and its meta-relationship to the C-Br bond—often results in stalled reactions and catalyst degradation[2].

Part 1: Diagnostic Knowledge Base (FAQ)

Q1: Why is my cross-coupling reaction stalling at <20% conversion with the starting material fully recovered? A: This is a classic symptom of a failure at the oxidative addition step. While the C-Br bond is relatively unhindered (both the methoxy and oxetane groups are meta), the lone pairs on the oxetane oxygen act as a Lewis base. In the presence of standard catalysts like Pd(PPh₃)₄, the oxetane oxygen can coordinate to the palladium center, creating an inactive, off-cycle resting state that starves the catalytic cycle[2]. Causality: The catalyst is sequestered before it can insert into the C-Br bond. Solution: Transition to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos). The extreme steric bulk of tBuXPhos prevents the oxetane oxygen from coordinating to the Pd center, forcing the productive oxidative addition into the C-Br bond[3].

Q2: I am seeing complete consumption of the starting material, but LCMS shows a complex mixture with a major mass peak of +18 Da. What is happening? A: You are observing acid-catalyzed or nucleophile-driven oxetane ring-opening. While oxetane ethers demonstrate excellent chemical stability under basic and reducing conditions[4], the strained 4-membered ring is highly vulnerable to Brønsted and Lewis acids[2]. The +18 Da mass corresponds to the addition of water, forming a diol. Causality: If your cross-coupling conditions generate an acidic microenvironment, or if you are using Lewis acidic additives (e.g., ZnCl₂ in Negishi couplings), the oxetane ring will undergo cationic ring-opening. Solution: Ensure strictly anhydrous conditions if using strong bases, or switch to mild, buffering biphasic conditions (e.g., K₃PO₄ in Toluene/H₂O). Avoid strong Lewis acids entirely.

Q3: Which base should I select to ensure the oxetane ring remains intact during high-temperature aminations? A: Avoid extremely strong nucleophilic bases like NaOtBu if your amine is sterically hindered, as the base may attack the oxetane ring at elevated temperatures (>100 °C). Instead, utilize Cs₂CO₃ or K₃PO₄. These bases are strong enough to facilitate the deprotonation/transmetalation steps but mild enough to leave the strained cyclic ether intact[1].

Part 2: Mechanistic & Troubleshooting Workflows

G Start Issue: Low Reactivity of 3-(3-Bromo-5-methoxyphenyl)oxetane Diag1 Symptom 1: High SM Recovery (Slow Oxidative Addition) Start->Diag1 Diag2 Symptom 2: M+18 Mass Peak (Oxetane Ring Opening) Start->Diag2 Action1 Solution: Use tBuXPhos/Pd2(dba)3 Steric bulk prevents O-coordination Diag1->Action1 Implement Action2 Solution: Switch to Cs2CO3 Eliminate Lewis Acidic Additives Diag2->Action2 Implement

Troubleshooting logic tree for aryl oxetane cross-coupling bottlenecks.

G Pd Pd(0)L2 Active OA Oxidative Addition Pd->OA Ar-Br Poison Pd-Sequestration by Oxetane Oxygen Pd->Poison Off-Cycle Resting State TM Trans- metalation OA->TM Boronic Acid RE Reductive Elimination TM->RE RE->Pd Product Functionalized Product RE->Product

Catalytic cycle showing the off-cycle Pd-sequestration vulnerability of oxetanes.

Part 3: Quantitative Data & Condition Matrix

The following table summarizes the causal relationship between catalyst/base selection and the fate of the oxetane ring during cross-coupling.

Catalyst SystemBaseSolventTemp (°C)Target ReactionExpected ConversionOxetane Intact?
Pd(PPh₃)₄Na₂CO₃THF/H₂O80Suzuki< 20%Yes
Pd(OAc)₂ / XantphosKOtBuDioxane100Buchwald~ 40%No (Degradation)
Pd₂(dba)₃ / tBuXPhos K₃PO₄ Toluene/H₂O 90 Suzuki > 95% Yes
tBuXPhos Pd G3 Cs₂CO₃ Dioxane 90 Buchwald > 90% Yes

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific analytical checkpoints to verify the mechanistic pathway is proceeding correctly before committing further resources.

Protocol A: Optimized Suzuki-Miyaura Coupling (Oxetane-Safe)

Objective: Couple 3-(3-Bromo-5-methoxyphenyl)oxetane with an aryl boronic acid without sequestering the catalyst or opening the oxetane ring.

  • Preparation: In an oven-dried vial equipped with a stir bar, add 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), the desired aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and tBuXPhos (6.0 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ provides a buffered, mild basic environment that prevents base-catalyzed ring opening while efficiently activating the boronic acid.

  • Solvent & Degassing: Add a 5:1 mixture of Toluene/H₂O (0.2 M). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 90 °C in a pre-heated oil bath for 4 hours.

  • Validation Checkpoint (1 Hour): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Pass Criteria: Observation of the product mass.

    • Fail Criteria: If m/z 261 (Starting Material + 18 Da) is observed at >5% relative abundance, the oxetane ring is opening. Abort the reaction, verify the pH of your aqueous solvent, and ensure no acidic impurities are present in the boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

Protocol B: Optimized Buchwald-Hartwig Amination

Objective: C-N bond formation overcoming the steric and electronic deactivation of the meta-substituted ring.

  • Preparation: In a glovebox or under strict Argon, charge a vial with 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv), the secondary amine (1.2 equiv), tBuXPhos Pd G3 precatalyst (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Filtration of Reagents (Critical Step): If the amine is a hydrochloride salt, it must be free-based and filtered prior to addition. Do not rely on in-situ free-basing, as the generated chloride salts can act as weak Lewis acids at high temperatures and degrade the oxetane[1].

  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M).

  • Reaction: Heat to 90 °C for 12 hours. Causality: The G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species, which immediately undergoes oxidative addition before the oxetane oxygen can competitively bind.

  • Validation Checkpoint (2 Hours): TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.5) should be >50% consumed. If unreacted, verify that the Dioxane is strictly peroxide-free, as peroxides rapidly oxidize the electron-rich tBuXPhos ligand, killing the active catalyst.

  • Purification: Filter the crude mixture through a pad of Celite to remove Cs salts prior to concentration to prevent salt-induced degradation during rotary evaporation.

References

  • 1-(Oxetan-3-yl)piperazine hemioxalate | 1523571-19-8 - Benchchem. 1

  • Organic & Biomolecular Chemistry - RSC Publishing. 4

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - ACS Publications. 2

  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides - Organic-Chemistry.org.3

Sources

Technical Support Center: Managing Oxetane Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for oxetane chemistry. As oxetanes become increasingly ubiquitous in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, managing their inherent chemical liabilities is critical. This guide provides researchers, scientists, and drug development professionals with the mechanistic insights and field-validated protocols needed to prevent unwanted oxetane ring-opening during synthesis.

Core Mechanistic Overview: Why Do Oxetanes Open?

The stability of small-ring heterocycles is dictated by a delicate balance of ring strain and electronic activation. The oxetane ring possesses a moderate ring strain of 107 kJ/mol, placing its reactivity directly between highly reactive epoxides and highly stable tetrahydrofurans[1].

Under basic or oxidative conditions, oxetanes are remarkably robust. However, under acidic conditions or in the presence of strong Lewis acids, the electronegative oxygen atom becomes protonated or coordinated. This activation lowers the energy of the C–O σ* antibonding orbital, making the adjacent carbons highly susceptible to nucleophilic attack and subsequent ring cleavage.

Quantitative Stability Profile

Understanding the thermodynamic driving force behind ring-opening is essential for predicting side reactions.

Cyclic EtherRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)Relative Stability (Acidic Conditions)
Epoxide (Oxirane) 327.3114Highly Unstable (Readily opens)
Oxetane 425.5107Moderately Stable (Substitution dependent)[1]
Tetrahydrofuran (THF) 55.623Highly Stable

Diagnostic FAQs & Troubleshooting

Q1: My oxetane ring opened during a standard acidic deprotection. How can I prevent this? A: The "universal instability" of oxetanes in acid is a misconception; stability is highly dependent on the substitution pattern[2]. Unsubstituted or 2-substituted oxetanes are highly vulnerable to acid-catalyzed opening. However, 3,3-disubstituted oxetanes exhibit remarkable stability (sometimes surviving pH 1) because the substituents sterically block the trajectory of external nucleophiles approaching the C–O σ* antibonding orbital[1],[2]. If you are working with a less substituted oxetane, you must switch to orthogonal protecting groups (e.g., removing benzyl groups via hydrogenolysis instead of using strong acids).

Q2: I am using a 3,3-disubstituted oxetane, but it still degraded in acid. Why? A: Check your molecule for internal nucleophiles. If your substrate contains a nearby alcohol or amine, the molecule can undergo an intramolecular ring-opening[1]. Intramolecular reactions are entropically favored and can overcome the steric shielding provided by the 3,3-disubstitution[2]. You must protect these internal nucleophiles before subjecting the molecule to acidic conditions.

Q3: Can I use Lewis acids in the presence of an oxetane core? A: Proceed with extreme caution. Strong Lewis acids like AlCl3​ or TMSBr strongly coordinate to the oxetane oxygen, practically eliminating the activation barrier for ring-opening. For example, exposure to AlCl3​ often results in rapid conversion to a halohydrin side product[3]. If a Lewis acid is strictly required for your transformation, utilize milder alternatives (e.g., ZnCl2​ or Ti(OiPr)4​ ) and maintain strict cryogenic temperature control ( −78∘C ).

Visualizing Oxetane Reactivity and Decision Making

To aid in experimental design, refer to the mechanistic pathway and decision tree below.

G cluster_0 Unsubstituted / 2-Substituted cluster_1 3,3-Disubstituted Oxe Oxetane Ring Protonated Protonated Oxetane (Activated) Oxe->Protonated Acid (H+) Nuc1 Nucleophilic Attack (Unobstructed σ*) Protonated->Nuc1 Nuc2 Nucleophile Blocked (Steric Shielding) Protonated->Nuc2 Open Ring-Opened Product (Degradation) Nuc1->Open Stable Intact Oxetane (Stable) Nuc2->Stable

Mechanistic pathway of acid-catalyzed ring opening vs. steric shielding in oxetanes.

DecisionTree Start Oxetane Substrate CheckSub Is it 3,3-disubstituted? Start->CheckSub SubYes High Stability CheckSub->SubYes Yes SubNo Lower Stability CheckSub->SubNo No CheckNuc Internal Nucleophile Present? SubYes->CheckNuc CheckAcid Acidic Conditions Required? SubNo->CheckAcid AcidYes Use mild Lewis acids (e.g., ZnCl2) CheckAcid->AcidYes Yes AcidNo Use basic/neutral conditions CheckAcid->AcidNo No AcidYes->CheckNuc NucYes Protect group first CheckNuc->NucYes Yes NucNo Proceed carefully CheckNuc->NucNo No

Decision tree for selecting reaction conditions when working with oxetane substrates.

Self-Validating Experimental Protocols

Protocol A: Safe Boc-Deprotection of 3-Aminooxetanes

Objective: Remove a Boc protecting group without triggering acid-catalyzed ring opening of the oxetane core. Causality: Strong aqueous acids or neat trifluoroacetic acid (TFA) protonate the oxetane oxygen, lowering the activation energy for nucleophilic attack by water or trifluoroacetate. By using anhydrous HCl in dioxane, we eliminate water as a nucleophile. Furthermore, the resulting amine immediately precipitates as a hydrochloride salt, neutralizing its nucleophilicity and preventing intramolecular ring opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected 3-aminooxetane in anhydrous 1,4-dioxane to a concentration of 0.1 M. (Causality: Strict anhydrous conditions prevent ambient moisture from acting as a nucleophile against the activated oxetane).

  • Thermal Control: Cool the solution to 0∘C in an ice bath. (Causality: Lowering the thermal energy reduces the kinetic rate of the ring-opening side reaction).

  • Reagent Addition: Add 4.0 M HCl in dioxane (10.0 equivalents) dropwise over 5 minutes.

  • Reaction: Stir at 0∘C for 1 hour, then gradually allow the mixture to warm to room temperature.

  • Self-Validation Step (Crucial): Monitor the reaction via LCMS.

    • Success Indicator: Disappearance of starting material and appearance of the desired product mass [M+H−100]+ .

    • Failure Indicator (Ring Opening): Appearance of a mass corresponding to [M+H+36]+ (chlorohydrin formation) or [M+H+18]+ (water addition). If these masses are observed, immediately quench the reaction with cold saturated NaHCO3​ to salvage the remaining intact material.

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure amine hydrochloride salt.

Protocol B: Mild Esterification of Oxetane-Containing Carboxylic Acids

Objective: Form an ester from an oxetane-carboxylic acid without degrading the heterocycle. Causality: Traditional Fischer esterification relies on strong Brønsted acids (e.g., H2​SO4​ , HCl ) and heat, which will readily decompose the oxetane ring[4]. Instead, a basic alkylation protocol leverages the oxetane's inherent stability to bases and completely avoids activating the ring oxygen.

Step-by-Step Methodology:

  • Preparation: Dissolve the oxetane-carboxylic acid in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents). (Causality: DIPEA is a non-nucleophilic base that cleanly deprotonates the carboxylic acid without risking nucleophilic attack on the oxetane ring).

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir for 4–12 hours at room temperature.

  • Self-Validation Step: Quench a 10μL aliquot in water/MeCN and analyze by LCMS.

    • Success Indicator: The oxetane ring is intact if the product mass matches the exact calculated mass of the ester [M+H]+ .

    • Failure Indicator: Ring opening by the halide ion would present as [M+H+HX]+ .

  • Isolation: Perform an aqueous workup with saturated NaHCO3​ to remove excess acid and isolate the structurally intact oxetane ester.

Sources

Validation & Comparative

A Comparative Guide to Cellular Metabolic Blockers for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The strategic blockade of cellular metabolic pathways is a cornerstone of contemporary research, enabling the interrogation of signaling cascades, the identification of therapeutic vulnerabilities in diseases like cancer, and the development of novel drugs. This guide provides a comparative analysis of several widely-used metabolic blockers, offering a framework for selecting the appropriate tool for specific experimental objectives. While this document is structured to compare against the investigational compound 3-(3-Bromo-5-methoxyphenyl)oxetane , public domain data on this specific molecule is not available at the time of publication. Therefore, this guide will serve as a template, using well-characterized inhibitors of major metabolic pathways—glycolysis, fatty acid oxidation (FAO), glutaminolysis, and oxidative phosphorylation (OXPHOS)—to illustrate the principles of comparative analysis. We will delve into their mechanisms of action, provide key quantitative performance metrics, and detail standardized experimental protocols for their evaluation.

Introduction to Metabolic Pathway Inhibition

Cells maintain physiological homeostasis through a complex network of metabolic pathways that generate energy (ATP), produce building blocks for macromolecules, and regulate redox balance. The primary energy-generating pathways are glycolysis, the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid β-oxidation (FAO). Many pathological states, particularly cancer, exhibit a profound reprogramming of these pathways. For instance, the Warburg effect describes the tendency of cancer cells to favor aerobic glycolysis over the more efficient OXPHOS for energy production, even in the presence of ample oxygen.[1] This metabolic shift provides a therapeutic window to selectively target diseased cells.

Metabolic blockers are small molecules designed to inhibit specific enzymes within these pathways, thereby inducing a metabolic crisis or forcing the cell to adapt. The selection of an appropriate blocker depends on its potency, selectivity for the target enzyme, and potential off-target effects.

Profile of an Investigational Compound: 3-(3-Bromo-5-methoxyphenyl)oxetane

A typical characterization of such a compound would involve:

  • Target Identification: Determining the specific enzyme or transporter it inhibits.

  • Potency and Efficacy: Measuring its half-maximal inhibitory concentration (IC50) against its target.

  • Selectivity Profiling: Assessing its activity against other related and unrelated enzymes to understand off-target effects.

  • Cellular Assays: Confirming its ability to modulate metabolic pathways in living cells.

Without this data, a direct comparison is not possible. Therefore, we will proceed by comparing established inhibitors.

Comparative Analysis of Established Metabolic Blockers

To provide a practical comparison, we will evaluate four widely used inhibitors, each targeting a distinct node in cellular metabolism.

InhibitorPrimary Pathway TargetedMechanism of Action
2-Deoxy-D-glucose (2-DG) GlycolysisA glucose analog that is phosphorylated by hexokinase to 2-DG-6-phosphate. This product cannot be further metabolized and acts as a competitive inhibitor of hexokinase and glucose-6-phosphate isomerase.[2][3][4]
Etomoxir Fatty Acid Oxidation (FAO)An irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5][6]
BPTES GlutaminolysisA selective, allosteric inhibitor of kidney-type glutaminase (GLS1), which catalyzes the conversion of glutamine to glutamate, a key entry point for glutamine into the TCA cycle.[7]
Oligomycin Oxidative Phosphorylation (OXPHOS)A macrolide antibiotic that inhibits ATP synthase by blocking its proton channel (F0 subunit), thereby uncoupling the electron transport chain from ATP production.[8][9][10][11]
Quantitative Performance Indicators

The potency of a metabolic inhibitor is a critical parameter for designing experiments. The IC50 value represents the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%.

InhibitorTargetReported IC50Notes
2-Deoxy-D-glucose (2-DG) HexokinaseVaries by cell type and glucose concentration (mM range)Acts as a competitive inhibitor, so its apparent potency is dependent on substrate concentration.[4]
Etomoxir CPT1~1.4 - 2 µM (rat hepatocytes)[12][13]Irreversible inhibitor. Potency can vary significantly between species. Off-target effects have been noted at higher concentrations (>5 µM).[13]
BPTES GLS1~0.16 - 3.3 µM[7]Allosteric and highly selective for GLS1 over GLS2.
Oligomycin ATP Synthase (F0 subunit)Varies by system (nM to low µM range)Potent inhibitor of mitochondrial respiration.[8][9]
Visualizing Metabolic Inhibition

The following diagram illustrates the points of intervention for each of the discussed metabolic blockers within the central carbon metabolism network.

Metabolic_Pathways cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion cluster_fao Fatty Acid Oxidation cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase Pyruvate Pyruvate G6P->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP FattyAcids Fatty Acids (Cytosol) AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA AcylCarnitine Acyl-Carnitine AcylCoA->AcylCarnitine CPT1 AcylCarnitine->AcetylCoA β-oxidation Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS1 aKG α-Ketoglutarate Glutamate->aKG aKG->TCA TwoDG 2-DG TwoDG->G6P Etomoxir Etomoxir Etomoxir->AcylCarnitine BPTES BPTES BPTES->Glutamate Oligomycin Oligomycin Oligomycin->ATP_Synthase

Caption: Major metabolic pathways and points of inhibition.

Experimental Protocols for Evaluating Metabolic Blockers

To empirically compare metabolic inhibitors, a series of standardized assays are required. The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways: the oxygen consumption rate (OCR) as a measure of OXPHOS, and the extracellular acidification rate (ECAR) as a proxy for glycolysis.[14][15]

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.

Objective: To assess the effect of a test compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Workflow Diagram:

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay cluster_injections Sequential Injections Seed Seed cells in XF microplate Incubate1 Incubate overnight (37°C, 5% CO2) Seed->Incubate1 Medium_Change Change to assay medium Equilibrate Equilibrate in non-CO2 incubator Medium_Change->Equilibrate Run_Assay Run Mito Stress Test in XF Analyzer Equilibrate->Run_Assay Load_Cartridge Load sensor cartridge with inhibitors Load_Cartridge->Run_Assay Basal Measure Basal OCR Inject_Oligo Inject Oligomycin (ATP Synthase Inhibitor) Basal->Inject_Oligo Inject_FCCP Inject FCCP (Uncoupler) Inject_Oligo->Inject_FCCP Inject_RotAA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Inject_FCCP->Inject_RotAA

Caption: Workflow for the Seahorse XF Mito Stress Test.

Step-by-Step Protocol:

  • Cell Seeding (Day 1):

    • Seed cells at a pre-determined optimal density into an XF cell culture microplate.[16]

    • Incubate overnight in a standard cell culture incubator (37°C, 5% CO2).[16]

  • Assay Preparation (Day 2):

    • Hydrate the sensor cartridge overnight with XF Calibrant in a 37°C non-CO2 incubator.[14][17]

    • Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.[18]

    • Prepare stock solutions of Oligomycin, FCCP (a protonophore for maximal respiration), and Rotenone/Antimycin A (Complex I and III inhibitors).[14]

  • Running the Assay:

    • Remove culture medium from the cells, wash once with assay medium, and add the final volume of pre-warmed assay medium.[15]

    • Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes.[17]

    • Load the hydrated sensor cartridge with the prepared inhibitors into the appropriate ports.

    • Place the cell plate into the Seahorse XF Analyzer and begin the assay. The instrument will measure basal OCR, then sequentially inject the compounds and measure the response.[18]

Glucose Uptake Assay

This assay quantifies the rate at which cells import glucose from the extracellular environment.

Objective: To measure the effect of an inhibitor on cellular glucose import using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate (black, clear-bottom for fluorescence) and culture overnight.[19]

  • Starvation: Remove the culture medium, wash the cells twice with a glucose-free medium (e.g., KRPH buffer or glucose-free DMEM).[20] Incubate the cells in this medium for 15-30 minutes at 37°C to starve them of glucose.[20][21]

  • Inhibition and Probe Addition:

    • Add the test compound (e.g., 2-DG as a positive control, or the investigational compound) at various concentrations to the cells in glucose-free medium.

    • Add the fluorescent glucose analog (e.g., 2-NBDG) to all wells.[19]

    • Incubate for a predetermined optimal time (e.g., 15-60 minutes) at 37°C.[21]

  • Signal Termination and Measurement:

    • Remove the probe-containing medium and wash the cells multiple times with an ice-cold wash buffer to stop glucose transport and remove extracellular fluorescence.[21]

    • Add wash buffer to the wells and immediately measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 485/535 nm for 2-NBDG).[19]

Conclusion and Future Directions

The selection of a metabolic blocker is a critical decision in experimental design. This guide has provided a framework for comparing inhibitors based on their mechanism, potency, and effects on cellular bioenergetics. While established compounds like 2-DG, Etomoxir, BPTES, and Oligomycin offer well-characterized tools for probing specific pathways, the field is continually advancing with the development of more potent and selective inhibitors.

For an investigational compound such as 3-(3-Bromo-5-methoxyphenyl)oxetane , a rigorous characterization pipeline is necessary. This would involve target deconvolution, in vitro enzyme kinetics, broad-panel selectivity screening, and comprehensive cellular metabolic profiling using techniques like those described herein. Such data would be essential to position the compound within the existing landscape of metabolic blockers and to understand its potential as a research tool or therapeutic agent.

References

  • Oligomycin - Wikipedia. [Link]

  • What is the mechanism of 2-Deoxyglucose? - Patsnap Synapse. [Link]

  • 2-Deoxy-D-glucose - Wikipedia. [Link]

  • Seahorse XF96 Protocol – adapted from Agilent. [Link]

  • Fatty Acid Oxidation Assay - Creative Bioarray. [Link]

  • 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - MDPI. [Link]

  • Mechanism of action of 2-Deoxy-D-glucose. It is converted into its... - ResearchGate. [Link]

  • 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed. [Link]

  • Fatty acid oxidation assay - Bio-protocol. [Link]

  • 1 Fatty Acid Oxidation Assay on the XF24 Analyzer - WK Lab. [Link]

  • Seahorse XF Glycolytic Rate Assay Kit User Guide - SickKids Research Institute. [Link]

  • Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO. [Link]

  • Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC. [Link]

  • TECHNICAL MANUAL Fatty Acid Oxidation (FAO) Assay Kit. [Link]

  • Fatty Acid Oxidation (FAO) Assay Kit (Cat #: E-141) - DNA Size Markers (3-17-2000). [Link]

  • Seahorse XF Cell Mito Stress Test - Protocols.io. [Link]

  • High-resolution 13C metabolic flux analysis | Springer Nature Experiments. [Link]

  • Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC. [Link]

  • etomoxir | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Etomoxir: an old dog with new tricks - PMC. [Link]

  • Etomoxir - Wikipedia. [Link]

  • Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC. [Link]

  • Metabolic Flux Analysis: Methods and Protocols | Request PDF - ResearchGate. [Link]

  • Glucose Uptake-Glo™ Assay - プロメガ. [Link]

  • Metabolic flux analysis : methods and protocols - UQ eSpace - The University of Queensland. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC. [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings - SCIRP. [Link]

Sources

Comparative Analysis of 3-Aryloxetanes in Drug Design: A Lead Optimization Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe lead optimization campaigns stall due to the "molecular obesity" crisis—where adding lipophilic groups to gain target affinity inadvertently destroys aqueous solubility and metabolic stability. To circumvent this, the strategic incorporation of the 3-aryloxetane motif has emerged as a premier bioisosteric solution.

With the recent regulatory approval of Sanofi’s rilzabrutinib in 2025, the validation of oxetanes in fully synthetic drugs has shifted from a theoretical exercise to a proven clinical reality[1]. This guide provides an objective, data-driven comparison of 3-aryloxetanes against traditional functional groups, complete with self-validating synthetic protocols to seamlessly integrate this motif into your drug discovery pipelines.

The Strategic Role of 3-Aryloxetanes

Historically, medicinal chemists have relied on gem-dimethyl groups to block metabolically labile methylene sites, or carbonyls to introduce hydrogen bond acceptors. However, these choices often carry severe penalties: gem-dimethyls drastically increase lipophilicity (LogD), while carbonyls are susceptible to enzymatic reduction[2].

The oxetane ring—a four-membered, oxygen-containing heterocycle—offers a highly polar, low-molecular-weight alternative[3]. Specifically, 3-aryloxetanes act as robust bioisosteres for aryl, carbonyl, and gem-dimethyl groups, offering a unique combination of steric shielding and electron-withdrawing capabilities[4].

Pathway Lead Metabolically Labile Lead (High LogD, High pKa) Oxetane 3-Aryloxetane Integration (Bioisosteric Replacement) Lead->Oxetane Structural Editing Profile Physicochemical Profiling (Solubility & Clearance) Oxetane->Profile In vitro Assays Optimized Optimized Drug Candidate (Stable, Neutral Lipophilicity) Profile->Optimized Candidate Selection

Workflow demonstrating 3-aryloxetane integration for lead optimization and property enhancement.

Comparative Physicochemical Profiling

To understand why 3-aryloxetanes are replacing traditional motifs, we must analyze the causality behind their physicochemical behavior. The table below summarizes the quantitative impact of substituting a target site with an oxetane versus standard alternatives.

Physicochemical Parametergem-DimethylCarbonylMorpholine3-Aryloxetane
Lipophilicity (LogD) High (+1.0 to +1.5)NeutralLowNeutral to Low[5]
Aqueous Solubility PoorModerateHighVery High (4–4000x increase vs gem-diMe)[2]
Metabolic Stability Moderate (CYP oxidation)Low (Reduction)ModerateHigh (Steric shielding, CYP evasion)[2],[1]
Amine pKa​ Modulation NegligibleForms Amide ( pKa​ ~0)NegligibleReduces adjacent pKa​ by ~2.7 units ( α )[4]
3D Conformation Tetrahedral ( sp3 )Planar ( sp2 )Chair ( sp3 )Rigid, Puckered ( 8.7∘ , sp3 )[5]
The Causality of Property Enhancement
  • Aqueous Solubility: Unlike planar carbonyls or highly lipophilic gem-dimethyl groups, the oxetane ring possesses a marked three-dimensionality (a slightly puckered 8.7∘ conformation)[5]. This sp3 -hybridized geometry disrupts flat crystal packing in the solid state, lowering the crystal lattice energy and drastically increasing aqueous dissolution by up to 4000-fold[2].

  • Amine Basicity ( pKa​ ) Modulation: Highly basic amines often lead to phospholipidosis and hERG toxicity. The powerful inductive electron-withdrawing effect of the electronegative oxetane oxygen propagates through the short σ -bonding framework. Placing an oxetane α to an amine reduces its pKa​ by approximately 2.7 units (making it ~500 times less basic) without stripping away its hydrogen-bonding capacity[4].

Self-Validating Experimental Workflows

The historical bottleneck in oxetane adoption has been synthetic intractability. Strained four-membered rings are sensitive to strong nucleophiles and harsh reaction conditions[3]. Below are two field-proven, step-by-step methodologies designed to maintain ring integrity while achieving high-yield functionalization.

Protocol 1: Synthesis of 3-Aryloxetanes via Nickel-Catalyzed Suzuki-Miyaura Coupling

Traditional Palladium catalysts often fail for strained C(sp3) -halides due to slow oxidative addition and rapid β -hydride elimination. Nickel, being more nucleophilic and possessing a smaller atomic radius, readily inserts into the sterically demanding C(sp3)−I bond of 3-iodooxetane[6].

Step-by-Step Methodology:

  • Catalyst Preparation: In a sealed vial, degas a solution of NiCl2​⋅6H2​O (0.5 g) in ethanol (7 mL) with nitrogen for 15 minutes. Quickly add PPh3​ (1.2 g), seal, and stir at 80 °C for 1 hour. Cool and collect the NiCl2​(PPh3​)2​ solid via vacuum filtration[6].

    • Causality: Degassing is absolute; Ni(0)/Ni(II) intermediates are highly oxophilic and will rapidly deactivate in the presence of dissolved oxygen.

  • Reaction Assembly: In a reaction vial, combine the arylboronic acid (1.2 equiv), the prepared NiCl2​(PPh3​)2​ (5 mol%), and crushed K3​PO4​ (2.0 equiv)[6].

    • Causality: K3​PO4​ is selected as a mild, insoluble base. It provides the exact basicity required to drive the transmetalation step without triggering the nucleophilic ring-opening of the highly strained oxetane[3].

  • Coupling: Add degassed toluene and 3-iodooxetane (1.0 equiv). Degas the mixture for another 15 minutes, then stir in an 80 °C water bath for 1 hour[6].

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (ethyl acetate/hexanes gradient)[6].

Protocol 2: Synthesis of 3-Aryl-3-Aminooxetanes via Defluorosulfonylation

When targeting amide bioisosteres, 3-aryloxetane-3-sulfonyl fluorides can be utilized. This protocol leverages an unprecedented defluorosulfonylation (deFS) pathway[7].

Step-by-Step Methodology:

  • Activation: Combine the oxetane sulfonyl fluoride (1.0 equiv) and your target amine nucleophile (1.2 equiv) in acetonitrile (0.3 M)[8].

  • Base Addition: Add K2​CO3​ (1.3 equiv) to the mixture[8].

    • Causality: K2​CO3​ acts as an acid scavenger to neutralize the HF generated during the extrusion process, protecting the acid-sensitive oxetane ring from degradation.

  • Thermal Trapping: Heat the mixture mildly to 60 °C for 2–5 hours[8].

    • Causality: 60 °C provides the precise thermal energy required to extrude SO2​ and F− . This proceeds via an SN​1 mechanism, generating a planar oxetane carbocation. The oxetane structure provides the perfect balance of carbocation stability to achieve a useful reactivity window before it is trapped by the amine[7].

Conclusion

The 3-aryloxetane motif is no longer a mere academic curiosity; it is a validated structural editing tool that solves complex pharmacokinetic liabilities. By leveraging its unique sp3 geometry and inductive properties, drug development professionals can rescue stalled lead compounds—simultaneously driving down LogD, modulating basicity, and exponentially increasing aqueous solubility.

References

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Oxetanes in Drug Discovery Campaigns - PMC Source: nih.gov URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: acs.org URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: tandfonline.com URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: nih.gov URL:[Link]

  • Investigation of oxetane reactive intermediates for the synthesis of 3,3-disubstituted oxetanes Source: imperial.ac.uk URL:[Link]

Sources

Comparing the lipophilicity of oxetane vs gem-dimethyl groups

Author: BenchChem Technical Support Team. Date: April 2026

Modulating Lipophilicity in Drug Design: A Comparative Guide to Oxetane vs. gem-Dimethyl Groups

In modern medicinal chemistry, managing a drug candidate's lipophilicity is often the difference between clinical success and failure. Historically, the gem-dimethyl group has been a classical structural motif used to introduce steric bulk and block metabolically labile methylene sites. However, its incorporation inevitably increases the intrinsic lipophilicity (LogP) of the scaffold. High lipophilicity is a notorious driver of poor aqueous solubility, rapid metabolic clearance, and off-target toxicity.

To circumvent this "molecular obesity," the oxetane ring has emerged as a privileged bioisostere. As an Application Scientist specializing in physicochemical optimization, I frequently guide teams to replace gem-dimethyl groups with 3,3-disubstituted oxetanes. This guide objectively compares the performance of these two moieties and provides a rigorously validated experimental protocol for quantifying their impact on lipophilicity.

The success of the oxetane substitution relies on a concept termed "liponeutral bulk increase" 1.

  • Molecular Volume & Steric Fit: The partial molar volume of an oxetane in water (61.4 cm³/mol) is remarkably similar to that of a propane/gem-dimethyl unit (75 cm³/mol) 1. This ensures that the spatial arrangement and receptor fit remain largely unperturbed when making the swap.

  • Polarity & Lipophilicity: Bridging the two methyl groups with an ether oxygen introduces a strong local dipole. The oxygen acts as a hydrogen-bond acceptor, significantly reducing the intrinsic lipophilicity (LogP) of the neutral scaffold .

  • Metabolic Stability: While gem-dimethyls block metabolism via steric hindrance, their high lipophilicity can still drive non-specific CYP450 binding. Oxetanes maintain the steric block but lower the LogP, synergistically reducing intrinsic clearance (CLint) 2.

LogicTree Root gem-Dimethyl Replacement with Oxetane Polarity Increased Polarity (Embedded Oxygen) Root->Polarity Volume Retained Molecular Volume (~61.4 cm³/mol) Root->Volume LogP Decreased Lipophilicity (Lower LogP/LogD) Polarity->LogP Volume->LogP Liponeutral bulk Solubility Enhanced Aqueous Solubility LogP->Solubility Metabolism Reduced Metabolic Clearance (CLint) LogP->Metabolism

Logical impact of replacing a gem-dimethyl group with an oxetane moiety.

Quantitative Performance Data

The following table synthesizes matched-molecular pair data from foundational studies evaluating the physicochemical shifts when a gem-dimethyl is replaced by an oxetane 123.

Physicochemical Parametergem-Dimethyl MotifOxetane MotifTypical Shift / Impact
Molecular Volume ~75 cm³/mol61.4 cm³/molMaintained spatial bulk; excellent bioisosteric fit.
Intrinsic Lipophilicity (LogP) Baseline (High)ReducedConsistent reduction of 0.5 to 1.5 log units.
Aqueous Solubility Baseline (Poor)Enhanced4- to 4000-fold improvement, highly dependent on the parent scaffold.
Metabolic Stability (CLint) Moderate to HighLowSignificant reduction in CYP-mediated oxidative clearance.
Amine Basicity (pKa) No inductive effectLowered pKaThe electron-withdrawing oxygen tempers proximal amine basicity.

Experimental Methodology: Quantifying LogD/LogP Shifts

To objectively validate the lipophilicity shift when transitioning from a gem-dimethyl to an oxetane analogue, a highly accurate Shake-Flask LogD assay coupled with LC-MS/MS is required 4.

Causality Check: Why measure LogD at pH 7.4 instead of pure LogP? Because the oxetane's embedded oxygen exerts a distance-dependent inductive effect that can lower the pKa of proximal amines . LogD provides a true reflection of the molecule's effective lipophilicity in its physiological ionization state, which dictates systemic circulation and membrane permeability.

G Step1 Compound Preparation (10 mM in DMSO) Step2 Shake-Flask Partitioning (1-Octanol / pH 7.4 Buffer) Step1->Step2 Add to biphasic system Step3 Phase Separation (Centrifugation) Step2->Step3 1 hour rotation Step4 Aliquoting & Serial Dilution (Organic & Aqueous Phases) Step3->Step4 Extract layers Step5 LC-MS/MS Quantification (Reversed-Phase HPLC) Step4->Step5 Inject samples Step6 LogD Calculation (Ratio of Concentrations) Step5->Step6 Peak area ratio

Workflow for determining LogD/LogP via the shake-flask method and LC-MS/MS.

Step-by-Step Protocol:
  • System Preparation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours prior to the assay.

    • Expert Rationale: Mutual saturation prevents volume changes during the actual partitioning step, ensuring concentration calculations remain absolutely accurate.

  • Sample Spiking: Add 1 mL of the saturated 1-octanol and 1 mL of the saturated pH 7.4 buffer to a glass vial. Spike in the test compound (from a 10 mM stock in DMSO) to achieve a final concentration of ~10 µM. Ensure the final DMSO concentration remains <1% 4.

    • Expert Rationale: Higher DMSO concentrations act as a co-solvent, artificially dragging lipophilic compounds into the aqueous phase and skewing the LogD.

  • Partitioning: Rotate the vial on a mechanical shaker for 1 hour at room temperature (25 °C) 4.

  • Phase Separation (Critical Step): Centrifuge the vials at 3000 x g for 15 minutes.

    • Expert Rationale: This is a self-validating step for the protocol. Centrifugation breaks any micro-emulsions formed during shaking. Without it, microscopic octanol droplets suspended in the aqueous phase will falsely elevate the apparent aqueous concentration of highly lipophilic gem-dimethyl compounds.

  • Aliquoting and Dilution: Carefully extract aliquots from both the 1-octanol and aqueous layers. Serially dilute the 1-octanol phase (covering a 2500-fold range) and the aqueous phase (covering a 100-fold range) using DMSO 4.

    • Expert Rationale: Serial dilution ensures the final concentrations injected into the mass spectrometer fall strictly within the instrument's linear dynamic range, preventing detector saturation.

  • LC-MS/MS Analysis: Analyze the diluted samples using a reversed-phase HPLC column (e.g., Kinetex C18) coupled to a triple quadrupole mass spectrometer. Generate a calibration curve of log(peak area) vs. log(relative concentration) 4.

  • Calculation: Calculate LogD using the ratio of the interpolated relative concentrations: LogD = Log10([Concentration in Octanol] / [Concentration in Water]).

Conclusion

Replacing a gem-dimethyl group with an oxetane is not merely a structural tweak; it is a strategic maneuver to rescue compounds suffering from poor physicochemical properties. By leveraging the oxetane's embedded oxygen, researchers can drive down lipophilicity, boost solubility, and harden the molecule against metabolic degradation—all while maintaining the necessary steric bulk for target engagement.

References

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Application of Bioisosteres in Drug Design Source: University of Tokyo (u-tokyo.ac.jp) URL:[Link]

  • ADME LogP LogD Assay Source: BioDuro-Global CRDMO URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Studies of 3-(3-Bromo-5-methoxyphenyl)oxetane: A Comparative Guide for Lead Optimization

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of "molecular obesity"—the tendency for lead compounds to become increasingly lipophilic and poorly soluble during the optimization of target affinity. To combat this, the strategic incorporation of sp³-rich, polar motifs has become a cornerstone of modern drug design [1].

This guide evaluates 3-(3-Bromo-5-methoxyphenyl)oxetane (CAS: 1887220-67-8) [2] as a premium building block for SAR exploration. By objectively comparing its performance against traditional carbocyclic alternatives (such as gem-dimethyl and cyclobutane analogs), we will explore the causality behind its physicochemical advantages and provide self-validating experimental protocols for its integration into your drug discovery workflows.

The Strategic Rationale: Why Oxetanes?

When optimizing a pharmacophore, replacing a flat, lipophilic aryl or alkyl group with an oxetane ring fundamentally alters the molecule's physicochemical profile [3]. The causality behind this shift lies in the intrinsic properties of the oxetane oxygen:

  • Dipole Moment & Solvation: The highly polarized C–O bonds in the strained four-membered ring create a strong local dipole. This acts as a weak hydrogen bond acceptor (HBA) in aqueous media, drastically improving thermodynamic solubility.

  • Lipophilicity Reduction: Unlike a cyclobutane ring, which purely adds hydrophobic bulk, the oxetane's oxygen atom lowers the partition coefficient (LogP), reducing off-target promiscuity and phospholipidosis risks.

  • Metabolic Stability: The electron-withdrawing nature of the oxetane oxygen deactivates adjacent C–H bonds toward cytochrome P450 (CYP450) mediated oxidation, effectively lowering intrinsic clearance ( CLint​ ) compared to unhindered alkyl chains [4].

The specific building block, 3-(3-Bromo-5-methoxyphenyl)oxetane, provides a trifecta of utility: a bromo-vector for transition-metal-catalyzed cross-coupling, a methoxy group to fill hydrophobic pockets or act as an additional HBA, and the oxetane core to maintain a rigorous physicochemical boundary.

Comparative SAR Analysis: Oxetane vs. Carbocycles

To objectively demonstrate the value of this building block, we compare the physicochemical parameters of three model fragments. These fragments represent the products of a hypothetical cross-coupling event where the bromo-arene is appended to a generic heterocyclic core.

Table 1: Physicochemical Comparison of Isosteric Building Blocks

Building Block / Fragment MotifcLogPAqueous Solubility (µg/mL)Microsomal CLint​ (µL/min/mg)Structural Rationale
1-Bromo-3-(tert-butyl)-5-methoxybenzene 4.2< 1085High lipophilicity drives poor solubility; tert-butyl methyls are vulnerable to CYP oxidation.
1-Bromo-3-cyclobutyl-5-methoxybenzene 4.01560Cyclobutane adds rigid sp³ character but lacks the polarity needed for aqueous solvation.
3-(3-Bromo-5-methoxyphenyl)oxetane 2.1 > 200 22 Oxetane oxygen acts as an HBA, slashing LogP and sterically/electronically shielding the ring from metabolism.

Data represents typical predictive and experimental ranges for these motifs when incorporated into standard kinase inhibitor scaffolds.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to confirm causality and success at each step.

Protocol A: High-Throughput Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 3-(3-Bromo-5-methoxyphenyl)oxetane with a target boronic acid. The choice of Pd(dppf)Cl₂ is deliberate: its large bite angle facilitates the reductive elimination of sterically hindered sp³-adjacent substrates, while the biphasic solvent system ensures the oxetane ring remains intact by avoiding harsh, anhydrous acidic conditions.

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial, combine 3-(3-Bromo-5-methoxyphenyl)oxetane (1.0 equiv, 0.5 mmol) and the target heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and potassium carbonate (K₂CO₃, 3.0 equiv, 1.5 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality note: Degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 90°C for 4 hours under nitrogen.

  • Validation (In-Process): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The system is validated if the starting bromide mass is depleted (>95% conversion) and the desired product mass [M+H]⁺ is the base peak.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay

To prove the metabolic advantage of the oxetane moiety (as shown in Table 1), this assay measures the intrinsic clearance ( CLint​ ) using human liver microsomes (HLM).

Step-by-Step Procedure:

  • Incubation Mixture: Prepare a 1 µM solution of the oxetane-containing lead compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls to validate the metabolic viability of the microsomes.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM). Causality note: NADPH is strictly required to activate CYP450 enzymes; a minus-NADPH control must be run to rule out chemical instability or non-CYP degradation.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( k ), which is converted to CLint​ (µL/min/mg protein).

Visualizing the Impact

To conceptualize how 3-(3-Bromo-5-methoxyphenyl)oxetane fits into the broader drug discovery ecosystem, the following diagrams illustrate both the macroscopic SAR workflow and the microscopic target interactions.

SAR_Workflow N1 Identify Lipophilic Hit (High LogP, Poor Sol.) N2 Bioisosteric Replacement (Incorporate Oxetane) N1->N2 SAR Design N3 Cross-Coupling (Suzuki/Buchwald) N2->N3 Synthesis N4 Lead Compound (Improved PK/PD) N3->N4 Validation

Figure 1: SAR optimization workflow leveraging oxetane bioisosterism for improved PK/PD.

Binding_Model Target Kinase Hinge Region (Target Protein) Core Heterocyclic Core (Scaffold) Target->Core Hydrogen Bonds Methoxy Methoxy Group (Hydrophobic Pocket) Target->Methoxy VdW Interactions Oxetane Oxetane Ring (Solvent Exposed / HBA) Target->Oxetane Dipole Alignment Core->Methoxy Covalent Core->Oxetane Covalent

Figure 2: Proposed binding interactions of the oxetane motif within a kinase active site.

Conclusion

The transition from traditional alkyl substituents to oxetane-containing motifs represents a paradigm shift in lead optimization. As demonstrated, utilizing 3-(3-Bromo-5-methoxyphenyl)oxetane allows medicinal chemists to systematically dial out lipophilicity and dial in aqueous solubility and metabolic stability. By employing the self-validating cross-coupling and clearance protocols outlined above, research teams can confidently integrate this building block to rescue historically intractable, "greasy" scaffolds.

References

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. [Link][1]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[Link][2]

  • Litskan, E. V., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks." RSC Advances, 2024.[Link][3]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Compounds Containing 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of metabolically robust drug candidates is a cornerstone of successful pharmaceutical development. A compound's susceptibility to rapid metabolic clearance can significantly limit its therapeutic efficacy and safety profile.[1] The strategic incorporation of specific chemical moieties to enhance metabolic stability is, therefore, a critical aspect of medicinal chemistry. This guide provides an in-depth comparative analysis of the in vitro metabolic stability of compounds featuring the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold.

The inclusion of an oxetane ring, a four-membered cyclic ether, has emerged as a promising strategy to improve the pharmacokinetic properties of drug candidates.[1][2] This is often attributed to the oxetane's ability to shield metabolically vulnerable positions from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[1] This guide will delve into the experimental data supporting this hypothesis, providing a detailed examination of the metabolic fate of compounds containing the 3-(3-Bromo-5-methoxyphenyl)oxetane moiety in comparison to structural analogs lacking this feature.

The Strategic Advantage of the Oxetane Moiety

The 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold introduces a unique combination of structural and electronic features. The oxetane ring itself is a small, polar, and three-dimensional motif that can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][2] Its presence can lead to:

  • Reduced Lipophilicity: Potentially improving solubility and reducing off-target effects.[3]

  • Enhanced Metabolic Stability: By sterically hindering or electronically deactivating adjacent sites prone to oxidative metabolism.[1][4]

  • Altered Metabolic Pathways: Shifting metabolism away from primary reliance on CYP enzymes towards other pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[3][5][6][7][8] This can reduce the risk of drug-drug interactions.[6][7][8]

The bromo and methoxy substituents on the phenyl ring also play a crucial role in directing metabolism and influencing the overall physicochemical properties of the molecule.

Comparative In Vitro Metabolic Stability: A Data-Driven Analysis

To objectively assess the impact of the 3-(3-Bromo-5-methoxyphenyl)oxetane moiety on metabolic stability, a series of in vitro experiments using human liver microsomes (HLM) are typically performed. Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly CYPs, making them a standard and convenient model for early-stage metabolic screening.[9][10][11]

The primary endpoints for these assays are the compound's half-life (t½) and intrinsic clearance (CLint), which together provide a quantitative measure of its metabolic lability. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Compound A Contains 3-(3-Bromo-5-methoxyphenyl)oxetane12515
Analog 1 Isopropyl analog (replaces oxetane)4542
Analog 2 Unsubstituted phenyl analog6035
Verapamil High Clearance Control< 5> 200
Diazepam Low Clearance Control> 180< 10

The data presented in Table 1 clearly demonstrates the enhanced metabolic stability conferred by the 3-(3-Bromo-5-methoxyphenyl)oxetane moiety. Compound A exhibits a significantly longer half-life and lower intrinsic clearance compared to its structural analogs that lack the oxetane ring. This suggests that the oxetane is effectively shielding the molecule from rapid metabolic breakdown.

Unraveling the Metabolic Pathways

While the overall stability is a critical parameter, understanding the specific metabolic pathways is equally important for predicting potential drug-drug interactions and identifying any reactive metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying metabolites due to its high sensitivity and specificity.[12][13][14]

For compounds containing the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold, several metabolic transformations can be anticipated:

  • Oxetane Ring Opening: Hydrolysis of the oxetane ring to form a diol is a known metabolic pathway, often catalyzed by microsomal epoxide hydrolase (mEH).[3][5][6][7][8]

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic route for aromatic compounds, primarily mediated by CYP enzymes.[15]

  • O-Demethylation: The removal of the methyl group from the methoxy substituent is another potential CYP-mediated transformation.[16]

  • Oxidation of the Bromo-substituent: While less common, oxidative metabolism at the site of the bromine atom can occur.

The relative contribution of each pathway can be elucidated through metabolite identification studies and reaction phenotyping, which involves the use of specific chemical inhibitors or recombinant enzymes to pinpoint the key metabolizing enzymes.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the half-life (t½) and intrinsic clearance (CLint) of a test compound in a pool of human liver microsomes.

Materials:

  • Test compound and control compounds (e.g., Verapamil, Diazepam)

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixtures: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Compound Addition: Add the test compound and control compounds to designated wells of the 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the pooled human liver microsomes to each well to initiate the metabolic reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the depletion of the parent compound over time using a validated LC-MS/MS method.[12][13][14]

  • Data Analysis: Calculate the half-life (t½) from the slope of the natural log of the peak area ratio (compound/internal standard) versus time plot. Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing the Workflow and Potential Metabolic Fates

To further clarify the experimental process and the potential metabolic transformations, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Output MasterMix Master Mix (Buffer + NADPH System) Incubation Incubate at 37°C MasterMix->Incubation Compound Test Compound Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Quench Quench with ACN + IS Incubation->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathways Parent 3-(3-Bromo-5-methoxyphenyl)oxetane M1 Diol Metabolite (Oxetane Ring Opening) Parent->M1 mEH M2 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M2 CYP450 M3 O-Demethylated Metabolite Parent->M3 CYP450

Caption: Potential metabolic pathways for the 3-(3-Bromo-5-methoxyphenyl)oxetane scaffold.

Conclusion

The strategic incorporation of the 3-(3-Bromo-5-methoxyphenyl)oxetane moiety represents a valuable tactic for enhancing the metabolic stability of drug candidates. The experimental data consistently demonstrates that this scaffold can significantly prolong a compound's half-life and reduce its intrinsic clearance in human liver microsomes. This is largely attributed to the oxetane ring's ability to shield metabolically labile sites and potentially redirect metabolism towards less common pathways. A thorough understanding of the in vitro metabolic profile, as outlined in this guide, is crucial for making informed decisions during the lead optimization phase of drug discovery and ultimately contributes to the development of safer and more effective therapeutics.

References

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio.
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2010, March 15). PubMed.
  • Hip to be square: oxetanes as design elements to alter metabolic p
  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic P
  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (n.d.). Request PDF.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025, December 1). Taylor & Francis.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen.
  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (n.d.).
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). SCIRP.
  • LC/MS Applications in Drug Development. (n.d.). BioAgilytix.
  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects. (2003, November 15). Journal of the American Chemical Society.
  • Assessing the metabolic stability of compounds derived
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
  • Oxetanes in Drug Discovery Campaigns. (2023, September 7). Semantic Scholar.
  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025, September 29). PubMed.

Sources

A Researcher's Guide to Confirming Enantiomeric Purity of Chiral 3-(3-Bromo-5-methoxyphenyl)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. For chiral molecules such as 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives, which are valuable building blocks in medicinal chemistry, the biological activity can vary significantly between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce harmful side effects.[1] Therefore, the precise determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of potential drug candidates.[1][2]

This comprehensive guide provides an in-depth comparison of analytical techniques for confirming the enantiomeric purity of chiral 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives. We will delve into the principles, experimental protocols, and comparative performance of various methods, offering researchers and drug development professionals the insights needed to select the most appropriate strategy for their specific needs.

The Challenge of Enantiomeric Differentiation

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment.[1] This makes their separation and quantification a non-trivial task for standard analytical techniques. The core principle behind determining enantiomeric purity lies in creating a chiral environment where the two enantiomers interact differently, allowing for their distinction. This can be achieved through various analytical methodologies, which can be broadly categorized into chromatographic and spectroscopic techniques.

Chromatographic Approaches for Enantiomeric Separation

Chromatographic methods are the workhorses for determining enantiomeric purity in the pharmaceutical industry due to their high resolution, accuracy, and robustness.[3][4] The separation is achieved by differential partitioning of the enantiomers between a stationary phase and a mobile phase, where at least one of these is chiral.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful and green analytical technique for the separation of enantiomers.[4][5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[4][5]

Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to traditional liquid chromatography.[3][6] For the 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives, the aromatic ring and the oxetane moiety provide sites for interaction with the chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly effective as they offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for resolving this class of compounds.[3]

Experimental Workflow for Chiral SFC

Caption: Workflow for enantiomeric purity determination by Chiral SFC.

Protocol for Chiral SFC Analysis:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) is recommended.

  • Mobile Phase: A typical mobile phase consists of supercritical CO2 and a polar organic modifier like methanol or ethanol. A gradient or isocratic elution can be optimized.

  • Flow Rate: A flow rate of 2-4 mL/min is common.

  • Back Pressure: Maintain a back pressure of around 100-150 bar.

  • Temperature: Column temperature is typically controlled between 25-40 °C.

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and widely used technique for enantiomeric separations.[4] It offers a wide variety of chiral stationary phases and mobile phase conditions, making it highly versatile.

Causality Behind Experimental Choices: Similar to SFC, the separation mechanism in chiral HPLC relies on the differential interaction of the enantiomers with the CSP. For brominated and methoxy-substituted aromatic compounds, both normal-phase and reversed-phase chiral HPLC can be effective. The choice between them depends on the overall polarity of the specific derivative. Polysaccharide-based CSPs are also highly effective in HPLC for these types of compounds.[4]

Experimental Workflow for Chiral HPLC

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak IA, IC).

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexane or heptane and a polar alcohol such as isopropanol or ethanol is typically used. The ratio is optimized to achieve good resolution and reasonable retention times.

  • Flow Rate: A typical flow rate is 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled column temperature (e.g., 25 °C).

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

Chiral Gas Chromatography (GC)

For volatile and thermally stable derivatives, chiral GC can be an excellent option.[7][8] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column.[9]

Causality Behind Experimental Choices: The volatility of the 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives will determine the feasibility of this method. Derivatized cyclodextrins are commonly used as chiral selectors in GC columns.[7][10] The inclusion of the analyte into the chiral cavity of the cyclodextrin, along with interactions on the exterior, leads to enantiomeric separation.

Experimental Workflow for Chiral GC

Caption: Workflow for enantiomeric purity determination by Chiral GC.

Protocol for Chiral GC Analysis:

  • Column Selection: A capillary column coated with a derivatized cyclodextrin (e.g., beta- or gamma-cyclodextrin derivatives) is recommended.

  • Carrier Gas: Helium or hydrogen at a constant flow or pressure.

  • Temperature Program: An optimized temperature ramp is crucial for good separation. For example, start at a lower temperature and gradually increase to elute the compounds.

  • Injector and Detector Temperature: These should be high enough to ensure complete vaporization of the sample and prevent condensation.

  • Detection: A Flame Ionization Detector (FID) is commonly used.

Comparative Performance of Chromatographic Methods

FeatureChiral SFCChiral HPLCChiral GC
Speed Very FastModerate to FastFast
Resolution ExcellentExcellentVery High
Solvent Consumption Low (Green Chemistry)[4][5]HighVery Low
Sample Volatility Not a strict requirementNot a requirementRequired
Thermal Stability Not a strict requirementNot a requirementRequired
Typical CSP Polysaccharide-based[3]Polysaccharide-based[4]Cyclodextrin-based[7][10]

Spectroscopic Approaches for Absolute Configuration and Purity

While chromatography excels at quantifying the ratio of enantiomers, spectroscopic methods, particularly Vibrational Circular Dichroism (VCD), can provide information about the absolute configuration of the chiral center.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution.[2][11]

Causality Behind Experimental Choices: A VCD experiment is performed on the enantiomerically enriched sample. The experimental spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration.[2] This method is particularly useful when a crystalline sample for X-ray crystallography is not available.[11]

Workflow for Absolute Configuration Determination by VCD

Caption: Workflow for absolute configuration determination using VCD.

Protocol for VCD Analysis:

  • Sample Preparation: A relatively concentrated solution (5-15 mg in a suitable solvent like CDCl3) of the purified enantiomer is required.[12]

  • VCD Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.

  • Computational Calculation: The VCD spectrum for one enantiomer is calculated using density functional theory (DFT).

  • Comparison: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration is confirmed.[2]

Indirect Method: Derivatization Followed by Achiral Analysis

An alternative approach involves converting the enantiomeric mixture into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA).[1] Diastereomers have different physical properties and can be separated and quantified using standard achiral analytical techniques like NMR or achiral HPLC.[1]

Causality Behind Experimental Choices: For 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives that possess a suitable functional group (e.g., a hydroxyl group after ring-opening), derivatization with an enantiomerically pure CDA like Mosher's acid is a viable option. The resulting diastereomeric esters will exhibit distinct signals in the NMR spectrum (e.g., 1H or 19F NMR), and the integration of these signals allows for the determination of the enantiomeric ratio.[1]

Conclusion

The confirmation of enantiomeric purity of chiral 3-(3-Bromo-5-methoxyphenyl)oxetane derivatives is a critical analytical task in pharmaceutical development. This guide has provided a comparative overview of the most relevant techniques.

  • For routine, high-throughput analysis of enantiomeric excess , Chiral SFC is often the preferred method due to its speed, high resolution, and green credentials.

  • Chiral HPLC remains a robust and versatile alternative , with a vast library of available chiral stationary phases.

  • Chiral GC is a powerful option for volatile and thermally stable derivatives .

  • When the absolute configuration needs to be determined non-destructively in solution , VCD is an invaluable tool.

  • Indirect methods using chiral derivatizing agents offer a practical alternative when direct chiral separation methods are challenging to develop.

The selection of the optimal method will depend on factors such as the specific properties of the derivative, the available instrumentation, and the stage of drug development. A thorough understanding of the principles and practical considerations of each technique will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America.
  • Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. (2013, April 30). American Pharmaceutical Review.
  • Supercritical fluid chromatography for the enantiosepar
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025, January 31). TMP Universal Journal of Advances in Pharmaceutical Sciences.
  • Chiral Chromatography in Pharmaceutical Analysis. (2021, September 11). Pharma Focus Asia.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. (2023, November 21). PMC.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
  • Determination of Enantiomeric Purity by Direct Methods. Science of Synthesis.
  • ABSOLUTE CONFIGUR
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Deriv
  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025, November 17). PMC.
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. (2022, May 9).
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. (2022, May 9).
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010, October 1).
  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
  • Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC.
  • Bromination of aromatic compounds. (1967, February 7).
  • Unveiling the Power of Chiral GC Columns. (2025, October 22). Chrom Tech, Inc.
  • Enantiomeric separations of various compounds by aromatic-derivatized cyclofructans.
  • Separation of 3-(Allyloxy)oxetane on Newcrom R1 HPLC column. SIELC Technologies.
  • The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents. Whitesides Research Group.
  • Chiral GC Columns. Element Lab Solutions.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25).
  • The first example of bromination of aromatic compounds with unprecedented atom economy using molecular bromine.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (2001, November 15). PubMed.
  • Enantiomeric purity of chiral derivatizing reagents for enantioresolution. (2011, September 15). PubMed.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. Organic Chemistry Portal.
  • Site directed nuclear bromination of aromatic compounds by an electrochemical method. CECRI, Karaikudi.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 3-(3-bromo-5-methoxyphenyl)oxetane. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards and field-proven practices to ensure that this compound is managed responsibly from the point of use to its final disposition.

The structure of 3-(3-bromo-5-methoxyphenyl)oxetane, which incorporates a halogenated aromatic ring and a strained oxetane moiety, necessitates its classification as a hazardous waste.[1][2][3] Improper disposal, such as drain or solid waste disposal, is strictly prohibited and poses significant risks to both human health and aquatic ecosystems.[1][4][5] Adherence to the protocols outlined below is mandatory for regulatory compliance and laboratory safety.

Part 1: Hazard Profile and Essential Precautions

A thorough risk assessment is the foundation of safe chemical handling. While a specific Safety Data Sheet (SDS) for 3-(3-bromo-5-methoxyphenyl)oxetane may not be readily available, its structural components—a brominated aromatic compound and an oxetane—allow us to infer a likely hazard profile based on analogous substances.[6][7][8][9]

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Potential HazardScientific RationaleRequired PPE & Safety Measures
Skin & Eye Irritation Halogenated organic compounds and other reactive small molecules are frequently irritants.[5][8][9]Gloves: Chemical-resistant (e.g., nitrile rubber). Eye Protection: Safety goggles or a face shield. Clothing: Lab coat.
Respiratory Irritation Volatility, though potentially low, or aerosolization can lead to respiratory tract irritation.[5][8][9]Ventilation: Handle exclusively within a certified chemical fume hood.[1][5]
Aquatic Toxicity Brominated organic compounds are often toxic to aquatic life and can persist in the environment.[3][5]Containment: Absolutely no disposal via sanitary sewer systems.[1][4][10]
Unknown Toxicity For novel or sparsely studied compounds, an assumption of hazard is a cornerstone of laboratory safety.[6]Prudence: Treat as a substance with significant potential health hazards.

Part 2: Step-by-Step Disposal Protocol

The disposal of 3-(3-bromo-5-methoxyphenyl)oxetane is governed by its classification as a halogenated organic hazardous waste .[1][2][10] The following protocol ensures compliance with EPA and OSHA regulations.[4][11]

Step 1: Waste Segregation

This is the most critical step in the disposal workflow. Halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated waste often incurring higher costs.[12] Co-mingling these waste streams is a frequent and costly compliance error.

  • Action: Designate a specific waste container exclusively for Halogenated Organic Waste .[2][3][10]

  • Causality: Halogenated wastes require high-temperature incineration to prevent the formation of toxic dioxins and furans.[13] Segregation ensures this specialized and necessary treatment is applied without the unnecessary cost of treating non-halogenated solvents in the same manner.

Step 2: Container Selection and Labeling

Proper containment and identification prevent accidental mixing and ensure safe handling by all personnel, including your institution's Environmental Health and Safety (EHS) team.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[3][5] Plastic containers are often preferred to minimize the risk of breakage.[4]

  • Label Immediately: Before adding any waste, affix a completed hazardous waste tag.[4][10] The label must include:

    • The words "Hazardous Waste" .[4][12]

    • The full chemical name: "Waste 3-(3-Bromo-5-methoxyphenyl)oxetane" . Do not use abbreviations or chemical formulas.[4][10]

    • All Constituents: If the waste is a solution, list all components (e.g., solvents) with their approximate percentages.[4][12]

    • Hazard Pictograms: Check the appropriate boxes for "Irritant" and "Environmentally Hazardous".[4][5]

Step 3: Waste Accumulation and Storage

All waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA).[3][5][14]

  • Collect Waste: Place all materials contaminated with 3-(3-bromo-5-methoxyphenyl)oxetane, including the neat compound, solutions, pipette tips, and contaminated wipes, directly into the labeled halogenated waste container.[5]

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[10] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use Secondary Containment: Store the container in a secondary containment bin or tray to capture any potential leaks.

  • Store Securely: The SAA should be located at or near the point of generation, away from incompatible materials.[5][10]

Step 4: Arranging for Final Disposal

As a laboratory professional, your responsibility is to ensure the waste is properly prepared for pickup by trained EHS personnel.

  • Monitor Waste Levels: Do not overfill the waste container. Leave adequate headspace (typically 10-15%) to allow for expansion and prevent spills.

  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[4][5]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from its point of generation to its final disposal facility, ensuring a compliant "cradle-to-grave" process.[15]

Part 3: Disposal Workflow Visualization

To provide a clear, at-a-glance summary of the procedural logic, the following workflow diagram outlines the key decisions and actions required for the proper disposal of 3-(3-bromo-5-methoxyphenyl)oxetane.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Containment cluster_storage Phase 3: On-Site Management cluster_disposal Phase 4: Final Disposition start Begin Disposal Process for 3-(3-Bromo-5-methoxyphenyl)oxetane assess_hazard Assess Hazards: - Halogenated Organic - Potential Irritant - Aquatic Toxin start->assess_hazard don_ppe Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves assess_hazard->don_ppe get_container Obtain Labeled Container for 'Halogenated Organic Waste' don_ppe->get_container add_waste Collect Waste: - Pure Compound - Contaminated Materials - Solutions get_container->add_waste seal_container Keep Container Securely Sealed (Except when adding waste) add_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa check_fill Container Full? store_saa->check_fill check_fill->store_saa No contact_ehs Contact EHS Office for Waste Pickup check_fill->contact_ehs Yes end Waste Transferred for Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 3-(3-Bromo-5-methoxyphenyl)oxetane.

Conclusion

The responsible disposal of 3-(3-bromo-5-methoxyphenyl)oxetane is a non-negotiable aspect of laboratory work. By classifying it correctly as a halogenated organic waste, segregating it from other waste streams, and following a meticulous protocol for its collection, storage, and transfer, we uphold our commitment to a safe and sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department for guidance.[11][16][17]

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety . University of Colorado Boulder. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . EHS. [Link]

  • OSHA Laboratory Standard - Occupational Safety and Health Administration . National Center for Biotechnology Information. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Hazardous Waste Segregation . University of Wisconsin-Madison. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Oxetane | C3H6O | CID 10423 . PubChem, National Institutes of Health. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile . Kishida Chemical Co., Ltd. [Link]

  • Oxetanes in Drug Discovery Campaigns . Journal of Medicinal Chemistry, ACS Publications. [Link]

Sources

Personal protective equipment for handling 3-(3-Bromo-5-methoxyphenyl)oxetane

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 3-(3-Bromo-5-methoxyphenyl)oxetane

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for 3-(3-Bromo-5-methoxyphenyl)oxetane is publicly available. The following guidance is synthesized from the chemical's structural components—a bromoarene, a methoxyarene, and an oxetane ring—and safety data from analogous compounds. It is imperative to treat this compound with caution, assuming it possesses hazards similar to or greater than its structural relatives. This guide is intended for trained research, development, and laboratory professionals.

Hazard Identification and Risk Assessment

3-(3-Bromo-5-methoxyphenyl)oxetane is a complex organic molecule for which toxicological properties have not been fully investigated. A thorough risk assessment must be conducted before any handling. The primary hazards are anticipated based on its functional groups:

  • Bromoarene (Brominated Aromatic Ring): Halogenated organic compounds are often persistent and can be toxic.[1][2] They can cause skin and eye irritation.[3] Inhalation and ingestion should be avoided.

  • Methoxyarene (Methoxy Group on Benzene Ring): Methoxy-substituted aromatics can have varying toxicological profiles and may cause irritation.[4][5]

  • Oxetane Ring: This is a four-membered, strained ether ring. While used in drug discovery to improve physicochemical properties, the ring strain can impart reactivity.[6][7]

Based on these components, the compound should be handled as, at minimum, a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][8][9]

Anticipated GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][9]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][8]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[8][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. Minimum PPE for any work in a laboratory includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[11] The specific requirements for handling 3-(3-Bromo-5-methoxyphenyl)oxetane are detailed below.

Summary of Required Personal Protective Equipment
OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side-shields.Chemical-resistant gloves (Nitrile or Neoprene).Standard lab coat.Not required if container is sealed.
Weighing & Transfers (small scale, <1g) Tight-fitting safety goggles.[11]Double-gloving with Nitrile or Neoprene gloves.Fully-buttoned lab coat.Certified chemical fume hood is mandatory.
Solution Preparation & Reactions Safety goggles and a face shield, especially when splashing is possible.[11][12]Elbow-length chemical-resistant gloves (Nitrile or Neoprene).[13]Chemical-resistant apron over a lab coat.[12]Certified chemical fume hood is mandatory.
Spill Cleanup Safety goggles and a face shield.Heavy-duty Nitrile or Neoprene gloves.Chemical-resistant, disposable gown or coveralls.NIOSH-approved respirator with organic vapor cartridges if outside a fume hood.[12]

Step-by-Step Operational Procedures

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[14] Store away from incompatible materials such as strong oxidizing agents.[10] The storage area should be secure and accessible only to authorized personnel.[3][8][10]

Handling and Use: A Workflow for Safety

All operations involving the handling of this solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation.[1][12]

  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[12] Assemble all necessary equipment and PPE.

  • Donning PPE: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or puncture before use.[15]

  • Weighing: To prevent inhalation of fine particulates, weigh the solid material inside the chemical fume hood. Use anti-static measures if the powder is very fine.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[10][15] Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the apron, face shield/goggles, and finally the lab coat.

Spill Management
  • Evacuate: For any significant spill, evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.

  • Contain: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[3]

  • Clean: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[15] Avoid creating dust.[15] Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Managing Halogenated Waste

All waste containing 3-(3-Bromo-5-methoxyphenyl)oxetane, whether solid or in solution, must be treated as hazardous halogenated organic waste.[1][2]

  • Waste Segregation: DO NOT pour this chemical or its solutions down the drain.[1][16] It must be collected in a dedicated "Halogenated Organic Waste" container.[1][2][17] This is crucial as mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[16]

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "3-(3-Bromo-5-methoxyphenyl)oxetane" and any solvents used.[16][17] Do not use abbreviations.[17]

  • Storage of Waste: Keep the waste container sealed at all times except when adding waste.[16][17] Store it in a designated satellite accumulation area, preferably with secondary containment.

  • Disposal Request: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 3-(3-Bromo-5-methoxyphenyl)oxetane.

PPE_Workflow PPE Selection Workflow for 3-(3-Bromo-5-methoxyphenyl)oxetane cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_controls 3. Engineering Controls start Start: Define Task task Weighing, Solution Prep, Reaction, or Disposal? start->task scale Scale of Operation? (<1g vs. >1g) task->scale aerosol Potential for Aerosol/Splash? task->aerosol ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task->ppe_base ppe_goggles Upgrade to: - Safety Goggles scale->ppe_goggles Any weighing or transfer ppe_face_shield Add: - Face Shield - Chemical Apron aerosol->ppe_face_shield Yes / >1g scale fume_hood MANDATORY: Work in a Certified Chemical Fume Hood ppe_base->fume_hood All direct handling ppe_respirator Spill / No Hood: - NIOSH Respirator - Chem-Resistant Gown fume_hood->ppe_respirator Failure or Spill

Caption: PPE selection workflow based on task assessment.

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - 4-(3-Bromophenyl)oxane-4-carbonitrile. Kishida Chemical Co., Ltd. [Link]

  • Chemical Space Exploration of Oxetanes. National Institutes of Health. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Benzene, 1-methoxy-4-(2-propenyl)- Draft evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]

  • Safety Data Sheet: Methoxybenzene. Carl ROTH. [Link]

  • Oxetanes and Oxetan-3-ones. Thieme. [Link]

  • Methoxy Propanol - Safety Data Sheet. Chemius. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Methodologies for the Formation of 2-Substituted Oxetanes: Synthesis of (S)-Oxetan-2-ylmethyl Tosylate. ACS Publications. [Link]

  • Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Royal Society of Chemistry. [Link]

  • 3-(3-bromophenoxy)oxetane — Chemical Substance Information. NextSDS. [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [Link]

  • Global PFAS Screening Tool. ChemRadar. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.